Azathioprine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H7N7O2S |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-[5-nitro-3-(trideuteriomethyl)imidazol-4-yl]sulfanyl-7H-purine |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1D3 |
InChI Key |
LMEKQMALGUDUQG-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Azathioprine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Azathioprine-d3. This compound, the deuterium-labeled version of the immunosuppressive drug Azathioprine, serves as a critical internal standard for quantitative bioanalytical studies, such as those employing Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] Its use allows for more accurate measurement of Azathioprine and its metabolites in biological matrices.
Proposed Synthetic Route for this compound
The synthesis of this compound is analogous to the established synthesis of Azathioprine.[2] The key modification is the use of a deuterated starting material to introduce the deuterium (B1214612) label onto the methyl group of the imidazole (B134444) moiety. The proposed reaction involves the nucleophilic substitution of the chlorine atom in 5-chloro-1-(methyl-d3)-4-nitro-1H-imidazole by the thiol group of 6-mercaptopurine.
References
A Technical Guide to the Physical and Chemical Properties of Deuterated Azathioprine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated azathioprine (B366305). Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows. The strategic incorporation of deuterium (B1214612) in the azathioprine molecule can significantly alter its metabolic fate, potentially leading to an improved pharmacokinetic profile and a more favorable therapeutic window. This guide serves as a foundational resource for the continued investigation and application of deuterated azathioprine.
Introduction
Azathioprine is an immunosuppressive prodrug widely utilized in the management of autoimmune diseases and the prevention of organ transplant rejection.[1] It is a purine (B94841) analog that, upon administration, is converted to its active metabolite, 6-mercaptopurine (B1684380) (6-MP), which in turn interferes with DNA synthesis, primarily in proliferating lymphocytes.[2][3] The metabolism of azathioprine is complex, involving several enzymatic pathways that can lead to variability in patient response and potential toxicity.[1][4]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to enhance pharmacokinetic properties.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to increased drug exposure, reduced formation of toxic metabolites, and an improved safety profile.[6][7][8] This guide focuses on the physical and chemical properties of deuterated azathioprine, providing essential data and methodologies for its scientific evaluation.
Physical and Chemical Properties
The introduction of deuterium into the azathioprine molecule results in a slight increase in its molecular weight. While many of the bulk physical properties are expected to be similar to the non-deuterated form, subtle changes in properties such as pKa can occur due to the electronic effects of deuterium.[9][10][11] A summary of the key physical and chemical properties of both azathioprine and its deuterated analog, azathioprine-d3, is presented below for comparative analysis.
Table 1: Physical and Chemical Properties of Azathioprine and Deuterated Azathioprine (this compound)
| Property | Azathioprine | Deuterated Azathioprine (this compound) |
| Molecular Formula | C₉H₇N₇O₂S[12] | C₉H₄D₃N₇O₂S[13] |
| Molecular Weight | 277.27 g/mol [12] | 280.28 g/mol [13][14] |
| Appearance | Pale yellow crystals or yellowish powder[12][15] | - |
| Melting Point | Decomposes at 243-244 °C[12][15] | - |
| Solubility | Insoluble in water, slightly soluble in ethanol, soluble in DMSO.[3] Sparingly soluble in aqueous solutions.[2] | - |
| pKa | 8.2[16] | Expected to be slightly different from the non-deuterated form due to the electronic effects of deuterium.[9][17] |
| Isotopic Purity | N/A | - |
Metabolism and Signaling Pathways
Azathioprine is a prodrug that undergoes extensive metabolism to exert its therapeutic effects. The metabolic pathway is a critical area of interest for deuteration, as altering the rate of metabolic conversion can significantly impact the drug's efficacy and safety.
Metabolic Pathway of Azathioprine
The metabolism of azathioprine is initiated by its conversion to 6-mercaptopurine (6-MP). This conversion can occur non-enzymatically via reaction with glutathione (B108866) (GSH) or be catalyzed by glutathione S-transferases (GSTs).[18] 6-MP is then metabolized through three competing pathways:
-
Anabolism to active thioguanine nucleotides (TGNs): This pathway, catalyzed by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of the active metabolites that are incorporated into DNA and are responsible for the immunosuppressive effects.[18]
-
Catabolism by xanthine (B1682287) oxidase (XO): This pathway leads to the formation of the inactive metabolite, 6-thiouric acid.[18]
-
S-methylation by thiopurine S-methyltransferase (TPMT): This pathway produces inactive methylated metabolites.[18]
Deuteration of the methyl group in azathioprine (this compound) would primarily affect the S-methylation pathway catalyzed by TPMT, potentially leading to a shift in the metabolic flux towards the formation of active TGNs.
Experimental Protocols
This section outlines key experimental methodologies for the characterization and analysis of deuterated azathioprine.
Synthesis of Deuterated Azathioprine
The synthesis of azathioprine generally involves the reaction of 6-mercaptopurine with a derivative of 1-methyl-4-nitroimidazole.[19] For the synthesis of deuterated azathioprine, specifically this compound, a deuterated starting material, such as deuterated methyl-imidazole, would be required. A general synthetic approach is outlined below.
A detailed protocol would involve the following steps:
-
Preparation of the deuterated imidazole (B134444) precursor: This would likely involve standard organic synthesis techniques using a deuterated methylating agent.
-
Reaction: The deuterated imidazole derivative is reacted with 6-mercaptopurine in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at an elevated temperature.
-
Workup and Purification: The reaction mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
¹H and ¹³C NMR are essential for confirming the chemical structure of deuterated azathioprine and determining the degree and position of deuteration.[20]
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated azathioprine in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: The absence or significant reduction of the signal corresponding to the methyl protons will confirm deuteration at that position. Integration of the remaining proton signals relative to an internal standard can be used to quantify the isotopic purity.
-
²H (Deuterium) NMR Analysis: This technique can directly detect the deuterium atoms, providing a clear spectrum of the deuterated positions.[21]
High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic distribution.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z for [M+H]⁺). The isotopic pattern will differ from the non-deuterated analog, reflecting the presence of deuterium.
Stability Testing
The stability of deuterated azathioprine should be evaluated under various conditions to determine its shelf-life and appropriate storage conditions, following ICH guidelines.[22][23]
A typical stability study involves:
-
Sample Preparation: Prepare multiple batches of the deuterated drug substance and formulated drug product.
-
Storage Conditions: Store the samples in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and under photostability conditions as per ICH guidelines.
-
Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analytical Testing: Analyze the samples using a validated stability-indicating HPLC method to determine the potency of the active pharmaceutical ingredient and to detect and quantify any degradation products.
Conclusion
The deuteration of azathioprine presents a promising avenue for optimizing its therapeutic potential. This technical guide has provided a foundational understanding of the physical and chemical properties of deuterated azathioprine, along with standardized methodologies for its synthesis, characterization, and stability assessment. The provided data and protocols are intended to support further research and development efforts in this area. A thorough experimental investigation into the specific properties of deuterated azathioprine is crucial for its successful translation into clinical applications. The strategic application of deuterium can lead to the development of a next-generation immunosuppressive agent with an improved efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Azathioprine - LKT Labs [lktlabs.com]
- 4. [Metabolism and therapeutic monitoring of azathioprine in gastroenterology and hepatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Azathioprine | 446-86-6 [chemicalbook.com]
- 16. Table 1, Properties of Azathioprine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scholarworks.uark.edu [scholarworks.uark.edu]
- 18. researchgate.net [researchgate.net]
- 19. Azathioprine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. ema.europa.eu [ema.europa.eu]
The Role of Azathioprine-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Azathioprine-d3 as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and clinical research, detailing the underlying principles, experimental protocols, and data interpretation.
Introduction: The Gold Standard in Bioanalysis
In the realm of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] this compound, a deuterated analog of the immunosuppressant drug azathioprine (B366305), serves as an ideal internal standard for the quantification of azathioprine in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variations throughout the analytical process, from sample extraction to ionization in the mass spectrometer.[2]
The core principle lies in the co-elution of the analyte (azathioprine) and the SIL-IS (this compound).[3] As they traverse the sample preparation and analysis workflow, any losses or variations in instrument response affect both compounds almost identically. Because a known amount of this compound is added to every sample, standard, and quality control (QC) sample, the ratio of the analyte's response to the internal standard's response provides a consistent and accurate measure of the analyte's concentration, irrespective of these variations.[4]
Mechanism of Action as an Internal Standard
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Deuterium (B1214612) (³H or D) is a stable, non-radioactive isotope of hydrogen. In this compound, three hydrogen atoms in the azathioprine molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to azathioprine but has a higher molecular weight.
This mass difference is the key to its function. While this compound behaves like azathioprine during chromatographic separation, leading to co-elution, it is readily distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z).[1] This allows for the simultaneous measurement of both the analyte and the internal standard without mutual interference.
The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard in quantitative analysis.
References
The Role of Azathioprine-d3 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of Azathioprine-d3 in metabolic research. Azathioprine (B366305), a prodrug of the immunosuppressant 6-mercaptopurine, undergoes a complex metabolic cascade, and the use of its deuterated analog, this compound, has become instrumental in the precise quantification of the parent drug and its active metabolites. This guide will detail the core principles of its application, present quantitative data, outline experimental protocols, and visualize key pathways and workflows.
Core Application: An Internal Standard in Quantitative Analysis
The primary application of this compound in metabolic research is its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties of this compound to the endogenous Azathioprine ensure that it behaves similarly during sample preparation, extraction, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of Azathioprine and its key metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP).
The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, providing the reliability necessary for therapeutic drug monitoring (TDM), pharmacokinetic (PK) and pharmacodynamic (PD) studies, and clinical research.
Quantitative Data in Azathioprine Metabolic Research
The precise measurement of Azathioprine metabolites is crucial for optimizing therapy and minimizing toxicity. The following tables summarize key quantitative data from studies utilizing methodologies that often employ deuterated internal standards for accuracy.
| Parameter | Concentration Range | Clinical Significance | Reference |
| Therapeutic Range of 6-TGN | 230–450 pmol/8 × 10⁸ RBCs | Associated with clinical remission in inflammatory bowel disease (IBD). | [1][2] |
| 6-TGN Levels and Myelotoxicity | > 450 pmol/8 × 10⁸ RBCs | Increased risk of bone marrow suppression. | [1] |
| 6-MMP Levels and Hepatotoxicity | > 5700 pmol/8 × 10⁸ RBCs | Increased risk of liver toxicity. | [1][3] |
| Azathioprine Dosing (Weight-based) | 2.0–2.5 mg/kg/day | Standard starting dose, but often requires adjustment based on metabolite levels. | [1] |
| 6-Mercaptopurine Dosing (Weight-based) | 1.0–1.5 mg/kg/day | Alternative to Azathioprine, with similar metabolic monitoring required. | [1] |
RBCs: Red Blood Cells
Experimental Protocols
The following section details a typical experimental protocol for the quantification of Azathioprine and its metabolites in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes. Separate plasma by centrifugation. Red blood cells can also be isolated for the analysis of intracellular metabolites.
-
Internal Standard Spiking: To 200 µL of plasma, add a known concentration of this compound working solution (e.g., 100 ng/mL).
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azathioprine: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
6-Mercaptopurine: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
6-Thioguanine: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
6-Methylmercaptopurine: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Note: Specific m/z transitions should be optimized for the instrument being used.
-
Data Analysis
-
Quantification: Determine the peak area ratios of the analyte to the internal standard (this compound).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Concentration Determination: Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathway of Azathioprine and the experimental workflow for its quantification.
Caption: Metabolic pathway of Azathioprine.
Caption: Experimental workflow for quantification.
Conclusion
This compound is an indispensable tool in the field of metabolic research, particularly for studies involving the immunosuppressive drug Azathioprine. Its role as a stable isotope-labeled internal standard enables researchers and clinicians to achieve the high level of accuracy and precision required for meaningful pharmacokinetic and pharmacodynamic assessments. The ability to reliably quantify Azathioprine and its metabolites facilitates a deeper understanding of its complex metabolic pathways, aids in the optimization of therapeutic regimens, and ultimately contributes to improved patient outcomes and the development of more personalized medicine approaches. The methodologies and data presented in this guide underscore the critical importance of incorporating such advanced analytical techniques in modern metabolic research.
References
The Gold Standard: Why Azathioprine-d3 Excels as an Internal Standard in Azathioprine Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of the immunosuppressive prodrug azathioprine (B366305) and its metabolites is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy and minimize toxicity.[1][2][3] A critical component in achieving reliable and reproducible results in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS).[4] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[4][5] This technical guide provides a comprehensive overview of the use of azathioprine-d3 (B1161944), a deuterated stable isotope-labeled internal standard (SIL-IS), in comparison to other internal standards for the analysis of azathioprine. We will delve into the quantitative data, experimental protocols, and the underlying principles that establish this compound as the preferred choice for high-precision bioanalysis.
The Superiority of Stable Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards are widely considered the "gold standard".[1][5][6] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, 13C, 15N).[7] This near-identical physicochemical nature allows them to co-elute with the analyte during chromatography and exhibit the same response to matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[4][5]
In contrast, structural analog internal standards, which are molecules with similar but not identical chemical structures to the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[4] This can lead to inadequate compensation for analytical variability and ultimately compromise the accuracy of the results.
Comparative Analysis of Internal Standards for Azathioprine Quantification
The following table summarizes the performance of various analytical methods for azathioprine and its metabolites, categorized by the type of internal standard employed. The data clearly demonstrates the superior performance of methods utilizing stable isotope-labeled internal standards like this compound and Azathioprine-¹³C₄.
| Internal Standard | Analytical Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Reference |
| Azathioprine-¹³C₄ | LC-MS/MS | Azathioprine, 6-Thioguanine (6-TG), 6-Methylmercaptopurine (B131649) (6-MMP) | AZA: 0.151 - 49.500 ng/mL | Not explicitly stated | Intra-day & Inter-day < 15% | Not explicitly stated | [3][6] |
| 6-mercaptopurine D3 | LC-MS/MS | Azathioprine, 6-mercaptopurine | Not explicitly stated | Not explicitly stated | Not explicitly stated | AZA: 2.455 ng/mL, 6-MP: 1.165 ng/mL | [8] |
| 5-Bromouracil | HPLC-UV | 6-thioguanine (6-TG), 6-methylmercaptopurine (6-MMP) | 6-TG: 0.15-15 µmol/L, 6-MMP: 1-100 µmol/L | Within ±2.5% (RE) | Within-run: 0.5-2.4%, Between-run: 0.8-3.9% | Not explicitly stated | [1] |
| Guaneran | HPLC | Azathioprine | Not explicitly stated | > 79% | < 6% | 0.2 ng | [9] |
| Lamivudine | LC-MS/MS | Azathioprine, 6-mercaptopurine | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
| Metaxalone | LC-MS/MS | Azathioprine, 6-Mercaptopurine | 2 - 200 ng/mL | 85-115% | < 15% | Not explicitly stated | [10] |
| Theophylline | HPLC | Theophylline (as analyte) | 0.501 - 120.0 ng | Not explicitly stated | Not explicitly stated | 0.501 ng | [11] |
Experimental Protocols
LC-MS/MS Method with Azathioprine-¹³C₄ Internal Standard[2][3][6]
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of azathioprine and its metabolites in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200-300 µL of human plasma, add the internal standard working solution containing Azathioprine-¹³C₄.[2][6]
-
Vortex the sample briefly.[2]
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[2]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.[6]
-
Mobile Phase: A gradient of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for analytical HPLC columns.
-
Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample.
-
Mass Spectrometer: A tandem mass spectrometer.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for azathioprine, its metabolites, and Azathioprine-¹³C₄.[2]
3. Data Analysis:
-
The concentration of azathioprine is determined by calculating the peak area ratio of the analyte to the internal standard.[2]
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations using a weighted linear regression (e.g., 1/x²).[2]
-
The concentrations of azathioprine in the quality control and unknown samples are then interpolated from this curve.[2]
Visualizing Workflows and Pathways
To better illustrate the processes involved in azathioprine analysis and its metabolism, the following diagrams are provided.
Conclusion and Recommendations
The evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound, for the quantitative analysis of azathioprine and its metabolites.[1][4][5] Their ability to accurately and precisely correct for analytical variability, particularly matrix effects, is unmatched by structural analog internal standards.[5] While the initial cost of deuterated standards may be higher, the improved data quality, increased robustness of the assay, and higher throughput can lead to long-term cost savings by reducing the need for repeat analyses and ensuring the reliability of clinical and research data.[7] For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in azathioprine quantification, the adoption of this compound or other stable isotope-labeled internal standards is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Theobromine As Internal Standard in the Rapid HPLC Analysis ofTheophyllinein Small Blood Serum Volume | Scilit [scilit.com]
In-Depth Technical Guide to Azathioprine-d3: Commercial Availability, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analog of Azathioprine (B366305), Azathioprine-d3. It covers its commercial availability, suppliers, and detailed methodologies for its quantification and use in research settings. This document is intended to serve as a valuable resource for professionals in drug development and scientific research.
Commercial Availability and Suppliers
This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. It is primarily intended for research use as an internal standard in pharmacokinetic and metabolic studies. Below is a summary of key suppliers and their product offerings.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedChemExpress | This compound | HY-B0256S | C₉H₄D₃N₇O₂S | 280.28 | Deuterium labeled Azathioprine. For research use only.[1][2][3] |
| Simson Pharma | This compound | A490005 | C₉H₄D₃N₇O₂S | 280.28 | Accompanied by a Certificate of Analysis.[4] |
| Cayman Chemical | This compound | On Request | C₉H₄D₃N₇O₂S | 280.28 | Inquire for availability. |
| Toronto Research Chemicals (LGC Standards) | This compound | A803353 | C₉H₄D₃N₇O₂S | 280.28 | Stable Isotope Labelled, Metabolite, API. |
Quantitative Data
A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a chemical substance. While a specific CoA for a current lot of this compound is proprietary to the supplier, the following table summarizes the typical quantitative data provided for such a research-grade compound.
| Parameter | Specification | Method |
| Appearance | Pale yellow to yellow solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | ≥99% atom % D | Mass Spectrometry |
| Identity (¹H-NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Identity (Mass Spec) | Conforms to molecular weight | Mass Spectrometry |
| Solubility | Soluble in DMSO | Solvent Solubility Test |
| Storage Condition | -20°C, protect from light | Supplier Recommendation |
Metabolic Pathway of Azathioprine
Azathioprine is a prodrug that undergoes a complex metabolic conversion to its active and inactive forms. Understanding this pathway is critical for interpreting pharmacokinetic data and for designing studies involving Azathioprine and its analogs.
Azathioprine is initially converted to 6-mercaptopurine (B1684380) (6-MP) through a non-enzymatic reaction with glutathione.[5] From 6-MP, the metabolic pathway branches into three main routes, catalyzed by the enzymes xanthine (B1682287) oxidase (XO), thiopurine S-methyltransferase (TPMT), and hypoxanthine-guanine phosphoribosyltransferase (HPRT).[6][7][8] HPRT converts 6-MP into the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to immunosuppression.[7] TPMT methylates 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite. XO oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.[6][8]
Experimental Protocols
Quantification of Azathioprine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of Azathioprine in a biological matrix, a common application for this compound.
4.1.1. Materials and Reagents
-
Azathioprine analytical standard
-
This compound internal standard (IS)
-
Human plasma (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Azathioprine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Azathioprine stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 1 to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.[9]
4.1.3. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution and vortex.[9]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[10]
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.1.4. LC-MS/MS Conditions (Illustrative)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions:
-
Azathioprine: Q1/Q3 (e.g., m/z 278.1 -> 152.1)
-
This compound: Q1/Q3 (e.g., m/z 281.1 -> 155.1)
-
4.1.5. Data Analysis
The concentration of Azathioprine in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.
In Vitro Cell-Based Assay
While specific protocols for this compound in cell culture are not widely published, its use would be analogous to that of unlabeled Azathioprine in studies investigating its cellular effects. The primary purpose of using the deuterated form would be for stable isotope tracing in metabolic studies. Below is a general protocol for assessing the effect of Azathioprine on T-cell apoptosis, where this compound could be substituted for metabolic fate analysis.
4.2.1. Cell Culture and Treatment
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method.
-
Culture CD4+ T cells in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Stimulate the T cells with anti-CD3/CD28 monoclonal antibodies in the presence or absence of varying concentrations of Azathioprine (or this compound).[11]
-
Incubate the cells for a specified period (e.g., 48-72 hours).
4.2.2. Apoptosis Assessment
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.[11]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
4.2.3. Cytokine Production Analysis
-
Collect the cell culture supernatants after the incubation period.
-
Measure the concentration of relevant cytokines (e.g., IFN-γ, IL-10) using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[11]
Conclusion
This compound is a readily available and essential tool for researchers in pharmacology and drug development. Its primary application as an internal standard in LC-MS/MS assays allows for accurate and precise quantification of Azathioprine in biological matrices. Furthermore, its use in metabolic and in vitro studies can provide valuable insights into the mechanism of action and cellular fate of this important immunosuppressive drug. The protocols and information provided in this guide serve as a foundational resource for the effective utilization of this compound in a research setting.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity and Stability of Azathioprine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Azathioprine-d3, a deuterated analog of the immunosuppressive drug Azathioprine (B366305). This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Introduction to this compound
This compound is a labeled version of Azathioprine where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in pharmacokinetic studies, particularly as an internal standard for mass spectrometry-based quantification of Azathioprine and its metabolites. The heavier isotope composition of this compound allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate and precise measurements.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound typically exhibits a high degree of isotopic purity.
Quantitative Data Summary
While a specific Certificate of Analysis with exact batch data is not publicly available, data from various suppliers indicates a high level of purity. The following table summarizes the typical specifications for this compound.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | >95% | HPLC |
| Isotopic Enrichment | Typically ≥ 98% | Mass Spectrometry / NMR |
| Deuterium Incorporation | Predominantly d3 | Mass Spectrometry |
Note: The data presented here is aggregated from publicly available information from various suppliers of this compound. For lot-specific data, it is essential to consult the Certificate of Analysis provided by the supplier.
Experimental Protocols for Isotopic Purity Determination
Objective: To determine the isotopic enrichment and the distribution of deuterated species (d0, d1, d2, d3, etc.) in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 1 µg/mL in the initial mobile phase.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
-
LC-MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to observe the isotopic cluster of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak for this compound ([M+H]⁺).
-
Analyze the isotopic cluster of the molecular ion to determine the relative abundance of the d0, d1, d2, and d3 species.
-
Calculate the isotopic enrichment by determining the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Objective: To confirm the position of deuterium labeling and to quantify the isotopic purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Parameters:
-
¹H-NMR:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons confirms the deuteration at this position.
-
Integrate any residual proton signals at the deuterated position and compare with the integral of a non-deuterated proton signal in the molecule or the internal standard to calculate the percentage of non-deuterated species.
-
-
¹³C-NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated carbon.
-
-
-
Data Analysis:
-
For qNMR, compare the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard to determine the absolute purity.
-
Stability of this compound
Due to the lack of publicly available, specific stability data for this compound, the following information is based on stability studies of Azathioprine. The replacement of hydrogen with deuterium is generally not expected to significantly alter the chemical stability of the molecule under standard storage conditions. However, it may influence metabolic stability (the kinetic isotope effect), which is often the primary purpose of deuteration.
Long-Term and Accelerated Stability
Long-term stability studies on Azathioprine have been conducted, particularly in the context of pharmaceutical formulations.
| Condition | Duration | Observation |
| Long-Term (Room Temperature) | >5 years | Azathioprine is generally stable when stored in well-closed, light-resistant containers at room temperature.[1][2] |
| Accelerated (e.g., 40°C/75% RH) | 6 months | Shows good stability, though some degradation may occur.[3] |
| Aqueous Suspension (5°C and 25°C) | 90 days | Stable in a sugar-free, paraben-free vehicle (SyrSpend SF pH4).[3] |
Photostability
Azathioprine is known to be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various degradation products.
| Condition | Observation |
| UV Radiation | Azathioprine undergoes degradation upon exposure to UV light.[4][5] This can be influenced by the presence of other substances.[4] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[4][5][6][7][8] |
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
| Stress Condition | Typical Conditions | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation is expected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Significant degradation is expected. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Degradation is likely to occur. |
| Thermal Degradation | 80°C for 48 hours | Potential for degradation, depending on the solid-state form. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Significant degradation is expected, consistent with its known photosensitivity.[4][5] |
Disclaimer: The stability data presented is for Azathioprine. While this compound is expected to have similar chemical stability, specific studies on the deuterated compound are recommended for critical applications.
Visualizations
Azathioprine Metabolism Pathway
The following diagram illustrates the metabolic conversion of Azathioprine to its active and inactive metabolites.
Caption: Metabolic pathway of Azathioprine.
Experimental Workflow for Isotopic Purity Assessment
This diagram outlines the general workflow for determining the isotopic purity of this compound.
Caption: Workflow for isotopic purity assessment.
Logical Relationship in Stability Testing
This diagram illustrates the logical progression of stability testing for a drug substance like this compound.
Caption: Logical flow of stability testing.
References
- 1. Long-term safety and effectiveness of azathioprine in the management of inflammatory bowel disease: A real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. azom.com [azom.com]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. iagim.org [iagim.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Azathioprine using Azathioprine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of azathioprine (B366305) in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Azathioprine-d3, is central to this methodology, ensuring high accuracy, precision, and robustness of the assay.
Introduction
Azathioprine is an immunosuppressive prodrug widely utilized in organ transplantation and for the management of autoimmune diseases. It is a purine (B94841) analog that undergoes a complex metabolic conversion in the body to its active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs), which are responsible for its therapeutic effects. The metabolism of azathioprine also leads to the formation of other metabolites, such as 6-mercaptopurine (B1684380) (6-MP) and 6-methylmercaptopurine (B131649) (6-MMP). Given the significant inter-individual variability in drug metabolism and the narrow therapeutic index of azathioprine, therapeutic drug monitoring (TDM) is crucial to optimize dosing, maximize efficacy, and minimize the risk of adverse effects, including myelosuppression and hepatotoxicity.
LC-MS/MS has emerged as the gold standard for the bioanalysis of drugs like azathioprine due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust LC-MS/MS method. This compound has nearly identical physicochemical properties to azathioprine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-eluting property allows for effective compensation for matrix effects and variations in extraction recovery and instrument response, leading to highly reliable and reproducible quantitative results.
Azathioprine Metabolic Pathway
Azathioprine is a prodrug that is converted in vivo to 6-mercaptopurine (6-MP). This conversion can occur non-enzymatically by reacting with sulfhydryl-containing compounds such as glutathione.[1] 6-MP is then metabolized via three competing enzymatic pathways:
-
Xanthine oxidase (XO) catabolizes 6-MP to the inactive metabolite 6-thiouric acid.
-
Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite that can be associated with hepatotoxicity.
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to the active 6-thioguanine nucleotides (6-TGNs).
The balance between these pathways, particularly the activity of the TPMT enzyme, which is subject to genetic polymorphism, significantly influences the levels of active and potentially toxic metabolites.
Figure 1: Simplified metabolic pathway of azathioprine.
Experimental Protocols
This section outlines a detailed protocol for the extraction and quantification of azathioprine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Azathioprine analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, from a drug-free source)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve azathioprine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the azathioprine primary stock solution in a 50:50 (v/v) methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound). Vortex briefly.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azathioprine | 278.1 | 152.1 | 20-30 |
| This compound | 281.1 | 155.1 | 20-30 |
Note: The precursor ion for this compound is +3 Da compared to Azathioprine. The fragmentation is expected to occur at the thioether linkage, with the deuterium (B1214612) atoms remaining on the purine ring, resulting in a product ion that is also +3 Da higher.
Experimental Workflow
The overall workflow for the quantitative analysis of azathioprine is depicted below.
Figure 2: Experimental workflow for azathioprine quantification.
Data Presentation
The following tables summarize the expected quantitative performance of the described LC-MS/MS method. This data is representative of a validated assay and should be confirmed during in-house validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Azathioprine | 1 - 1000 | Linear (1/x² weighted) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 100 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| High | 800 | < 8 | 92 - 108 | < 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 85 | 90 - 110 |
| High | 800 | > 85 | 90 - 110 |
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of azathioprine in human plasma. The incorporation of this compound as an internal standard is essential for ensuring the accuracy and precision of the results by compensating for analytical variability. This methodology is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications where reliable measurement of azathioprine concentrations is required to optimize patient therapy. Adherence to these protocols and proper method validation will enable researchers and clinicians to confidently apply this powerful analytical technique.
References
Quantitative Analysis of Azathioprine in Human Plasma Using an Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Introduction
Azathioprine (B366305) is an immunosuppressive prodrug utilized in organ transplantation and for the management of autoimmune diseases. It undergoes in vivo conversion to its active metabolite, 6-mercaptopurine (B1684380) (6-MP). To optimize therapeutic efficacy and minimize dose-related toxicity, monitoring the plasma concentration of azathioprine is essential. This application note outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azathioprine in human plasma. The use of a stable isotope-labeled internal standard, Azathioprine-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Metabolic Pathway of Azathioprine
Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) through a reaction with glutathione.[1] The metabolism of 6-MP follows three main competing enzymatic pathways. The efficacy of azathioprine is linked to the intracellular accumulation of its active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs).[2]
digraph "Azathioprine Metabolism" {
graph [fontname="sans-serif", rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="sans-serif", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="sans-serif", color="#5F6368"];
Azathioprine [label="Azathioprine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"6-MP" [label="6-Mercaptopurine (6-MP)"];
"6-MMP" [label="6-Methylmercaptopurine (6-MMP)\n(Inactive Metabolite)"];
"6-TGNs" [label="6-Thioguanine Nucleotides (6-TGNs)\n(Active Metabolites)"];
"6-TU" [label="6-Thiouric Acid\n(Inactive Metabolite)"];
Azathioprine -> "6-MP" [label="Glutathione"];
"6-MP" -> "6-MMP" [label="TPMT"];
"6-MP" -> "6-TGNs" [label="HPRT, IMPDH, GMPS"];
"6-MP" -> "6-TU" [label="XO"];
{rank=same; Azathioprine}
{rank=same; "6-MP"}
{rank=same; "6-MMP"; "6-TGNs"; "6-TU"}
}
Workflow for sample preparation.
Liquid Chromatography (LC) Conditions
The following table details the liquid chromatography parameters for the separation of azathioprine.
Parameter Condition Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) Mobile Phase A 0.1% Formic acid in water Mobile Phase B Acetonitrile Flow Rate 0.4 mL/min[3] Gradient To be optimized for best separation Injection Volume 5 µL Column Temperature 40°C
Mass Spectrometry (MS) Conditions
The following table outlines the mass spectrometry parameters for the detection of azathioprine and this compound.
Parameter Condition Ionization Mode Electrospray Ionization (ESI), Positive Scan Type Multiple Reaction Monitoring (MRM) MRM Transitions (m/z) Azathioprine 278.1 → 152.1 (Quantifier), 278.1 → 119.1 (Qualifier) This compound (IS) 281.1 → 155.1 (Quantifier), 281.1 → 122.1 (Qualifier) (Predicted) Collision Energy To be optimized for each transition Source Temperature To be optimized
Note: The MRM transitions for this compound are predicted based on the fragmentation of azathioprine and the mass shift due to deuterium (B1214612) labeling. It is highly recommended to confirm these transitions by direct infusion of an this compound standard into the mass spectrometer.
Data Analysis
The concentration of azathioprine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations using a weighted (e.g., 1/x²) linear regression. The concentrations of azathioprine in the quality control and unknown samples are then interpolated from this curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of azathioprine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and reproducibility of the results. This protocol is well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.
References
Development of a Quantitative Analytical Method for Azathioprine using Azathioprine-d3 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Azathioprine in biological matrices, specifically human plasma. The described method utilizes a stable isotope-labeled internal standard, Azathioprine-d3, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research. The protocol employs Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Introduction
Azathioprine is an immunosuppressive prodrug used in organ transplantation and for the treatment of autoimmune diseases.[1] It is a purine (B94841) antagonist that is converted in vivo to its active metabolite, 6-mercaptopurine (B1684380) (6-MP).[2] Therapeutic drug monitoring of Azathioprine and its metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[2] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects and variability during sample preparation and analysis, leading to more accurate and precise measurements.[1] This application note details a robust LC-MS/MS method for the quantification of Azathioprine in human plasma using this compound as the internal standard.
Signaling Pathways
Azathioprine Metabolism Pathway
Azathioprine is a prodrug that is first converted to 6-mercaptopurine (6-MP) non-enzymatically and by glutathione-S-transferase (GST).[3][4] 6-MP is then metabolized through three main enzymatic pathways:
-
Xanthine Oxidase (XO): Catabolizes 6-MP to the inactive metabolite 6-thiouric acid.[2]
-
Thiopurine S-methyltransferase (TPMT): Methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[5]
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT): Converts 6-MP into 6-thioinosine 5'-monophosphate (TIMP).[5]
TIMP is a central metabolite that can be further converted to active thioguanine nucleotides (TGNs), which are responsible for the drug's therapeutic and toxic effects.[4]
Azathioprine Mechanism of Action
The immunosuppressive effects of Azathioprine are mediated by its active metabolites, primarily the thioguanine nucleotides (TGNs). The mechanism of action involves several pathways:
-
Inhibition of Purine Synthesis: TGNs inhibit the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells, particularly lymphocytes.[6]
-
Incorporation into Nucleic Acids: TGNs can be incorporated into DNA and RNA, leading to cytotoxicity and suppression of lymphocyte proliferation.[6][7]
-
Induction of T-cell Apoptosis: A key metabolite, 6-thioguanine (B1684491) triphosphate (6-ThioGTP), binds to the small GTPase Rac1. This interaction inhibits Rac1 activation, which is crucial for T-cell co-stimulation via the CD28 pathway, ultimately leading to apoptosis of activated T-cells.[8][9]
Experimental Protocols
This section details the materials and procedures for the quantitative analysis of Azathioprine in human plasma.
Materials and Reagents
-
Azathioprine reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Azathioprine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[1]
-
Azathioprine Working Standard Solutions: Perform serial dilutions of the Azathioprine primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards at concentrations ranging from 10 to 2000 ng/mL.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.[10]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[10]
-
Sample Loading: To 200 µL of plasma sample, calibration standard, or quality control (QC) sample, add 20 µL of the internal standard working solution and vortex briefly.[10] Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute Azathioprine and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and inject an aliquot for LC-MS/MS analysis.[2]
Experimental Workflow
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.0 min | 5% to 95% B |
| 2.0 - 2.5 min | 95% B |
| 2.5 - 2.6 min | 95% to 5% B |
| 2.6 - 3.5 min | 5% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azathioprine: m/z 278.1 -> 119.1 |
| This compound: m/z 281.1 -> 122.1 | |
| Collision Energy | Optimize for your instrument |
| Dwell Time | 100 ms |
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters.
Calibration Curve
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Azathioprine | 2 - 200 | ≥ 0.998 |
Data is representative and should be established during method validation.[11]
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 150 | < 15 | < 15 | 85 - 115 |
Data is representative and should be established during method validation.[11]
Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Azathioprine | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Data is representative and should be established during method validation.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of Azathioprine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for clinical and research applications. This protocol offers a solid foundation for laboratories to develop and validate their own assays for therapeutic drug monitoring and pharmacokinetic studies of Azathioprine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SMPDB [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Azathioprine - Wikipedia [en.wikipedia.org]
- 8. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Azathioprine-d3 in Pharmacokinetic Studies of Azathioprine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (B366305) is an immunosuppressive prodrug extensively used in organ transplantation and in the treatment of autoimmune diseases. Upon administration, it is converted to its active metabolite, 6-mercaptopurine (B1684380) (6-MP). Monitoring the plasma concentrations of azathioprine and its metabolites is crucial for optimizing therapeutic efficacy while minimizing dose-related toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs in complex biological matrices due to its high sensitivity and selectivity.
A significant challenge in LC-MS/MS analysis is the potential for matrix effects, which can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Azathioprine-d3, is the most effective way to compensate for these matrix effects. This compound, being chemically identical to azathioprine, co-elutes and experiences the same degree of matrix effects, leading to a more accurate and precise measurement.[1] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic studies of azathioprine.
Rationale for using a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer. By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the mass of the internal standard is incrementally increased. This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated internal standard, while their near-identical physicochemical properties ensure they behave similarly during the entire analytical process. This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, including variations in sample preparation, injection volume, and matrix effects.
Metabolic Pathway of Azathioprine
Azathioprine is a prodrug that undergoes a complex metabolic conversion to its active and inactive forms. Understanding this pathway is essential for comprehensive pharmacokinetic analysis.
Figure 1: Simplified metabolic pathway of Azathioprine.
Experimental Protocols
Protocol 1: Quantification of Azathioprine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a highly sensitive and specific method for the quantification of azathioprine in human plasma.
1. Materials and Reagents:
-
Azathioprine analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of azathioprine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the azathioprine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Azathioprine: To be optimized based on instrumentation
-
This compound: To be optimized based on instrumentation
-
Figure 2: Experimental workflow for sample preparation and analysis.
Data Presentation
The following tables summarize representative pharmacokinetic parameters of azathioprine from various studies. It is important to note that while these studies are indicative of azathioprine's pharmacokinetic profile, they may not have all utilized this compound as the internal standard. The use of a deuterated internal standard, however, enhances the reliability of such data.
Table 1: Pharmacokinetic Parameters of Azathioprine Following Intravenous and Oral Administration
| Administration Route | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Intravenous | 50 | - | - | 334 ± 73 | 0.8 ± 0.2 | [2] |
| Oral | 50 | 69 ± 29 | 1.2 ± 0.4 | 158 ± 45 | - | [2] |
| Oral (Delayed Release) | 50 | 18 ± 11 | 4.8 ± 1.1 | 24 ± 15 | - | [2] |
Data are presented as mean ± standard deviation.
Table 2: Bioavailability of 6-Mercaptopurine after Azathioprine Administration
| Administration Route | Dose of Azathioprine (mg) | Bioavailability of 6-MP (%) | Reference |
| Oral | 50 | 47 | [3] |
| Delayed Release Oral | 50 | 7 | [3] |
| Hydrophobic Rectal Foam | 50 | 5 | [3] |
| Hydrophilic Rectal Foam | 50 | 1 | [3] |
Bioanalytical Method Validation
A bioanalytical method using this compound should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized below.
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor should be close to 1 with a CV ≤ 15% |
| Stability | Analyte should be stable under various storage and processing conditions |
LLOQ: Lower Limit of Quantification
Figure 3: Logical relationship of bioanalytical method validation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of azathioprine is a robust approach that ensures high accuracy and precision. The detailed protocols and validation guidelines presented in these application notes provide a framework for researchers, scientists, and drug development professionals to conduct reliable bioanalytical studies. The implementation of such methodologies is critical for optimizing azathioprine therapy and enhancing patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Azathioprine-d3 Analysis: A Guide to Advanced Sample Preparation Techniques
For Immediate Release
Shanghai, China – December 3, 2025 – In a significant step forward for therapeutic drug monitoring and pharmacokinetic studies, this application note provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced sample preparation techniques for the analysis of Azathioprine-d3. This deuterated internal standard is crucial for the accurate quantification of Azathioprine, an immunosuppressive drug widely used in organ transplantation and for the treatment of autoimmune diseases. This document outlines detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), enabling laboratories to select and implement the most appropriate method for their specific analytical needs.
The accurate measurement of Azathioprine and its metabolites is paramount for optimizing therapeutic outcomes and minimizing toxicity. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively corrects for variability during sample preparation and potential matrix effects in mass spectrometry-based assays.[1] This guide provides a comparative analysis of the three most common extraction techniques, empowering researchers to achieve the highest levels of accuracy and precision in their this compound analysis.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation method significantly impacts the overall performance of the analytical assay. Key considerations include the required level of sample cleanup, desired sensitivity, throughput, and cost-effectiveness. The following table summarizes the typical performance characteristics for Azathioprine analysis using PPT, LLE, and SPE.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 2.05–204.5 | 10–1000[2][3] | 0.151–49.500[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.05[1][5] | 3[2][3] | 0.15[1] |
| Recovery (%) | >80[6][7] | 85–96[2][3] | 99.36[1][8] |
| Matrix Effect | Can be significant | Moderate | Minimal[1] |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Azathioprine Metabolic Pathway
Azathioprine is a prodrug that undergoes a complex metabolic conversion to its active and inactive forms. Understanding this pathway is crucial for interpreting analytical results and their clinical significance. Azathioprine is first converted to 6-mercaptopurine (B1684380) (6-MP), which is then metabolized through three main enzymatic pathways involving Xanthine Oxidase (XO), Thiopurine S-methyltransferase (TPMT), and Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three primary sample preparation techniques for this compound analysis in biological matrices, typically human plasma.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples. It is well-suited for high-throughput screening where the highest sensitivity is not the primary objective.
Workflow:
Protocol:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add an appropriate volume of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix interferences.
Workflow:
Protocol:
-
Pipette 200 µL of plasma into a clean glass test tube.
-
Add an appropriate volume of this compound internal standard working solution.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is the most powerful technique for sample cleanup, providing the cleanest extracts and minimizing matrix effects. It is the preferred method for applications requiring the highest sensitivity and accuracy, such as pharmacokinetic studies with low drug concentrations.
Workflow:
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Pre-treatment: Pipette 200 µL of plasma into a clean tube. Add the this compound internal standard and vortex. Acidify the sample by adding a small volume of a weak acid (e.g., 2% o-phosphoric acid) to facilitate binding to the sorbent.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove polar impurities and phospholipids.
-
Elution: Elute the this compound and the analyte with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject an aliquot for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant for the development of a robust and reliable method for the quantification of this compound. Protein Precipitation offers a rapid and cost-effective solution for routine analyses. Liquid-Liquid Extraction provides a better balance between sample cleanliness and throughput. For the most demanding applications requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction is the recommended approach. The implementation of a stable isotope-labeled internal standard such as this compound is strongly advised for all techniques to ensure the highest degree of accuracy and precision. This guide provides the necessary protocols and comparative data to assist researchers in making an informed decision for their specific bioanalytical needs.
References
Application Note: High-Throughput Analysis of Azathioprine and Azathioprine-d3 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of azathioprine (B366305) and its stable isotope-labeled internal standard, Azathioprine-d3, in human plasma. The method utilizes a simple solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation on a C18 reversed-phase column. This highly selective and efficient method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications where precise measurement of azathioprine is required.
Introduction
Azathioprine is an immunosuppressive drug widely used in organ transplantation and for the treatment of autoimmune diseases.[1] It is a prodrug that is converted in vivo to its active metabolite, 6-mercaptopurine (B1684380) (6-MP).[1][2] Therapeutic drug monitoring of azathioprine is crucial to optimize its efficacy while minimizing dose-related toxicity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2] This note details a validated LC-MS/MS method for the reliable quantification of azathioprine in human plasma.
Experimental
Materials and Reagents:
-
Azathioprine and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | As detailed in the protocol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Azathioprine | 278.0 | 152.0 |
| This compound | 281.0 | 155.0 |
Sample Preparation Protocol
-
Spiking: To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and vortex.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Results
The described method provides excellent chromatographic separation of azathioprine and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard that co-elutes with the analyte effectively compensates for matrix effects, ensuring high accuracy and precision in quantification.[2] The concentration of azathioprine in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is generated by plotting these ratios against the nominal concentrations of the calibration standards using a weighted linear regression.[1]
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of azathioprine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[2]
-
Azathioprine Working Standard Solutions: Perform serial dilutions of the azathioprine primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards at desired concentrations (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.[1]
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of quality control (QC) samples (low, medium, and high).[1]
3. Sample Extraction Procedure
-
Follow the Sample Preparation Protocol outlined in the Application Note.
4. LC-MS/MS Analysis
-
Chromatographic System: An HPLC or UPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 50x2.1 mm).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-3.0 min: Return to 5% B
-
3.0-4.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer set to the parameters in the Application Note.
5. Data Analysis
-
Integrate the peak areas for both azathioprine and this compound.
-
Calculate the peak area ratio of azathioprine to this compound for all standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor (e.g., 1/x²) is recommended.[1]
-
Determine the concentration of azathioprine in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Visualizations
Caption: Workflow for Azathioprine Quantification in Plasma.
References
Protocol for Therapeutic Drug Monitoring of Azathioprine Using an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the therapeutic drug monitoring (TDM) of azathioprine (B366305) through the quantification of its active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), in whole blood. Azathioprine is an immunosuppressive prodrug utilized in the management of autoimmune diseases and to prevent organ transplant rejection.[1] Due to significant inter-individual variability in drug metabolism, TDM is a critical tool for optimizing dosing to enhance therapeutic efficacy while minimizing the risk of adverse effects.[2][3]
The methodology described herein employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for this application due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as Azathioprine-d3 or its labeled metabolites (e.g., 6-TG-¹³C₂,¹⁵N and 6-MMP-d3), is essential for accurate and precise quantification by compensating for variations during sample preparation and analysis.[1]
Prior to initiating azathioprine therapy, it is recommended to assess the patient's thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) genotype or phenotype.[5] These enzymes are crucial in the metabolism of azathioprine, and individuals with reduced or deficient activity are at a significantly higher risk of severe myelosuppression.[5][6] TDM of 6-TGN and 6-MMP allows for dose adjustments to maintain concentrations within the therapeutic window, thereby personalizing treatment for improved patient outcomes.[2][7]
Metabolic Pathway of Azathioprine
Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP).[5] 6-MP is then metabolized via three competing enzymatic pathways. The therapeutic effects are primarily attributed to the accumulation of 6-TGNs, while elevated levels of 6-MMP have been associated with hepatotoxicity. The enzyme TPMT is responsible for the methylation of 6-MP to 6-MMP.
Figure 1: Simplified metabolic pathway of azathioprine.
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Whole blood.
-
Anticoagulant: EDTA.[8]
-
Collection: Collect 4 mL of whole blood in an EDTA tube.[9]
-
Timing: Samples should be collected 4-6 weeks after initiation of treatment or a change in dose to ensure steady-state concentrations.[9]
-
Storage and Transport: Samples can be sent at ambient temperature to the laboratory. If immediate processing is not possible, they can be refrigerated overnight.[9] For long-term storage, red blood cells (RBCs) should be isolated and stored at -70°C.[6]
Reagents and Materials
-
Azathioprine, 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP) reference standards.
-
Stable isotope-labeled internal standards (IS): 6-TG-¹³C₂,¹⁵N and 6-MMP-d3.
-
Methanol, acetonitrile (B52724) (HPLC grade).
-
Formic acid, ammonium (B1175870) acetate.
-
Dithiothreitol (DTT).
-
Perchloric acid.
-
Ultrapure water.
-
Phosphate-buffered saline (PBS).
-
Blank human whole blood (for calibration standards and quality controls).
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)
-
Stock Solutions: Prepare individual stock solutions of 6-TG, 6-MMP, and the corresponding internal standards in an appropriate solvent (e.g., 50 mM NaOH or methanol) at a concentration of 1 mg/mL. Store at -70°C.[6]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable diluent (e.g., methanol-water mixture).
-
Internal Standard Working Solution: Dilute the internal standard stock solutions to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking blank, drug-free whole blood with the working standard solutions to achieve a range of concentrations covering the expected clinical values.
Sample Preparation
The following workflow outlines the steps for preparing whole blood samples for LC-MS/MS analysis.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 6-thioguanine and 6-methylmercaptopurine metabolites in renal transplantation recipients and patients with glomerulonephritis treated with azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Azathioprine and its Metabolites Using Azathioprine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (B366305) is an immunosuppressive prodrug widely utilized in organ transplantation and for the treatment of autoimmune diseases. After administration, it is converted to its active metabolite, 6-mercaptopurine (B1684380) (6-MP), which is then metabolized into therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs) and potentially toxic 6-methylmercaptopurine (B131649) (6-MMP).[1][2][3] Therapeutic drug monitoring (TDM) of azathioprine and its metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of these compounds in biological matrices.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Azathioprine-d3, is critical for achieving high precision and accuracy by compensating for variability during sample preparation and ionization.[1][2][3] This application note provides detailed protocols for the quantification of azathioprine and its key metabolites, 6-TGN and 6-MMP, in human plasma and red blood cells (RBCs) using LC-MS/MS with this compound as an internal standard.
Azathioprine Metabolic Pathway
Azathioprine is a prodrug that undergoes a complex metabolic conversion to exert its immunosuppressive effects. Initially, it is non-enzymatically converted to 6-mercaptopurine (6-MP).[1][4] 6-MP is then metabolized via three main competing enzymatic pathways:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP), which is further metabolized to the active 6-thioguanine nucleotides (6-TGNs).[5]
-
Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is associated with potential hepatotoxicity.[2][5]
-
Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid.[1]
The balance between these pathways, particularly the production of 6-TGNs and 6-MMP, is crucial for therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the LC-MS/MS analysis of azathioprine and its metabolites from various published methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Azathioprine | Human Plasma | 0.151 - 49.500 ng/mL | 0.151 ng/mL | [6] |
| 6-TGN | Red Blood Cells | 0.1 - 10 µmol/L | 0.1 µmol/L | [5] |
| 6-MMPN | Red Blood Cells | 0.5 - 100 µmol/L | 0.5 µmol/L | [5] |
| 6-TG | Whole Blood | 1.25 - 5000 ng/mL | 1.25 ng/mL | [7] |
| 6-MMP | Whole Blood | 1.25 - 5000 ng/mL | 1.25 ng/mL | [7] |
| 6-MP | Dried Blood Spots | 25.5 - 1020 ng/mL | 25.5 ng/mL | [4] |
| 6-MMP | Dried Blood Spots | 25.5 - 1020 ng/mL | 25.5 ng/mL | [4] |
| 6-TGMP | Dried Blood Spots | 51 - 1020 ng/mL | 51 ng/mL | [4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Precision (%CV) | Accuracy (%) | Reference |
| 6-TGN | Red Blood Cells | < 7.5% (Intra- and Inter-assay) | Not Specified | [8] |
| 6-MMP | Red Blood Cells | < 7.5% (Intra- and Inter-assay) | Not Specified | [8] |
| Azathioprine | Human Plasma | Not Specified | 85-115% | [6] |
| 6-TG | Red Blood Cells | 5.7 - 8.1% | Within 5% | [2] |
| 6-MMP | Red Blood Cells | 5.7 - 8.1% | Within 5% | [2] |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Quantification of Azathioprine in Human Plasma
This protocol outlines three common sample preparation techniques for the analysis of azathioprine in human plasma.
1.1. Sample Preparation
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol (B129727).
1.1.1. Protein Precipitation (PPT)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 600 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject an aliquot into the LC-MS/MS system.
1.1.2. Liquid-Liquid Extraction (LLE) [1]
-
Pipette 200 µL of plasma into a glass test tube.[1]
-
Add 50 µL of the this compound internal standard working solution.[1]
-
Add 1 mL of ethyl acetate (B1210297).
-
Vortex the mixture for 2 minutes to facilitate extraction.[1]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the mobile phase.[1]
-
Vortex and inject an aliquot into the LC-MS/MS system.
1.1.3. Solid-Phase Extraction (SPE) [1]
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.[1]
-
Loading: Mix 300 µL of plasma with 50 µL of the this compound internal standard and 300 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.[1]
-
Elution: Elute the azathioprine and the internal standard with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex and inject an aliquot for LC-MS/MS analysis.[1]
1.2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Azathioprine: To be determined based on instrument optimization.
-
This compound: To be determined based on instrument optimization.
-
Protocol 2: Quantification of 6-TGN and 6-MMP in Red Blood Cells (RBCs)
This protocol involves the extraction and hydrolysis of the nucleotide metabolites to their respective bases for quantification.
2.1. Sample Preparation
Internal Standards (IS) Working Solution: Prepare a working solution containing the stable isotope-labeled internal standards for 6-TG (e.g., 6-TG-13C2,15N) and 6-MMP (e.g., 6-MMP-d3) in a suitable solvent.
-
Isolate RBCs by centrifuging whole blood and removing the plasma and buffy coat.
-
Wash the RBCs with saline.
-
Lyse a known volume of packed RBCs with a lysis buffer.
-
Add the internal standard working solution to the lysate.
-
Add perchloric acid to precipitate proteins and hydrolyze the nucleotide metabolites to their bases (6-thioguanine and 6-methylmercaptopurine).
-
Incubate at 100°C for 45 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
2.2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.02 M ammonium acetate with 0.3% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A suitable gradient to separate the analytes.
-
Injection Volume: 10 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Experimental Workflow
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of azathioprine and its major metabolites, 6-TGN and 6-MMP, in biological matrices using LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is essential for robust and reliable results. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted and optimized for specific laboratory instrumentation and research needs. The quantitative data summary offers a valuable reference for method development and validation. These methods are well-suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research, ultimately contributing to the personalized and optimized use of azathioprine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Azathioprine-d3 in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (B366305) is an immunosuppressive prodrug widely utilized in the management of autoimmune diseases and the prevention of organ transplant rejection.[1] Due to significant inter-individual variability in its metabolism, therapeutic drug monitoring (TDM) is crucial to optimize dosing, ensuring therapeutic efficacy while minimizing toxicity.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of azathioprine and its key metabolites in biological matrices using Azathioprine-d3 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variability during sample preparation, ensuring the highest degree of accuracy and precision.[1][3][4]
Metabolic Pathway of Azathioprine
Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (B1684380) (6-MP) in the body.[1][4] The metabolism of 6-MP is complex, involving competing enzymatic pathways that determine the balance between the therapeutic and potentially toxic metabolites.[1] The therapeutic effects are primarily attributed to the accumulation of 6-thioguanine (B1684491) nucleotides (6-TGNs), while the accumulation of 6-methylmercaptopurine (B131649) (6-MMP) is associated with hepatotoxicity.[5][6]
Caption: Metabolic pathway of Azathioprine.
Quantitative Analysis of Azathioprine using this compound
The following sections detail the protocols for the quantification of azathioprine in human plasma using this compound as an internal standard. The choice of sample preparation technique depends on the required sensitivity and throughput.
Experimental Workflow
The general workflow for the analysis involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow.
Reagents and Materials
-
Azathioprine and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid, ammonium (B1175870) hydroxide (B78521), phosphoric acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Glass test tubes
-
Vortex mixer, centrifuge, nitrogen evaporator
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve azathioprine and this compound in methanol to prepare individual primary stock solutions.[7]
-
Working Standard Solutions: Prepare serial dilutions of the azathioprine primary stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve.[7]
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.[7]
Sample Preparation Protocols
Three common sample preparation techniques are described below. The choice of method can significantly impact the performance of the analytical assay.[8]
1. Protein Precipitation (PPT)
-
Protocol:
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Vortex and inject an aliquot into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
Pipette 200 µL of plasma into a glass test tube.[8]
-
Add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes to facilitate extraction.[8]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[8]
-
Transfer the upper organic layer to a clean tube.[8]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 100 µL of the mobile phase.[8]
-
Vortex, and inject an aliquot into the LC-MS/MS system.[8]
-
3. Solid-Phase Extraction (SPE)
-
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.[8]
-
Loading: Mix 200 µL of plasma with 20 µL of the this compound internal standard working solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[4]
-
Elution: Elute the azathioprine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.[4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Vortex, and inject an aliquot for LC-MS/MS analysis.[8]
-
LC-MS/MS Method Parameters
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument in use.
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transitions | Azathioprine: Optimize for specific instrumentthis compound: Optimize for specific instrument |
| Collision Energy | Optimize for specific instrument |
Data Presentation: Performance Characteristics of Sample Preparation Methods
The selection of a sample preparation technique is fundamental to developing a robust and reliable method for the quantification of azathioprine.[8]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Linearity Range | 2.05–204.5 ng/mL | 10–1000 ng/mL | 0.15–49.5 ng/mL | [8][10] |
| LLOQ | 2.05 ng/mL | 3 ng/mL | 0.15 ng/mL | [8][10] |
| Recovery (%) | >80% | 85–96% | 99.36% | [8][10] |
| Matrix Effect | Can be significant | Moderate | Minimal | [8] |
| Throughput | High | Medium | Low to Medium | [8] |
| Cost per Sample | Low | Low to Medium | High | [8] |
LLOQ: Lower Limit of Quantification
Therapeutic Drug Monitoring of Azathioprine Metabolites
For therapeutic drug monitoring, the focus is often on the intracellular concentrations of the active metabolites, 6-thioguanine nucleotides (6-TGNs), and the potentially toxic metabolite, 6-methylmercaptopurine (6-MMP), in red blood cells (RBCs).[1][11]
Sample Collection and Handling for Metabolite Analysis
-
Collect whole blood in EDTA tubes.[12]
-
A full blood examination (FBE) is often co-requested to determine the red blood cell count.[12]
-
Samples should be frozen immediately if not analyzed promptly.[12]
Protocol for Thiopurine Metabolite Analysis in Whole Blood Lysate
-
Sample Lysis and Hydrolysis:
-
Internal Standard: A suitable stable isotope-labeled internal standard for the metabolites (e.g., 6-mercaptopurine-D3) should be used.[10]
-
LC-MS/MS Analysis:
Quantitative Data for Metabolite Assays
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) | Reference(s) |
| Linearity Range | 1.25–5000 ng/mL | 1.25–5000 ng/mL | [9] |
| LLOQ | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC) | [11] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of azathioprine in clinical and research settings. The choice of sample preparation technique should be tailored to the specific requirements of the study, balancing the need for sensitivity with throughput and cost. For therapeutic drug monitoring, the analysis of azathioprine's key metabolites, 6-TGN and 6-MMP, is essential for optimizing therapy and minimizing adverse effects. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of these critical clinical chemistry assays.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring of azathioprine treatment by determination of 6-thioguanine nucleotide concentrations in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring and Safety of Azathioprine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azathioprine Metabolites (Blood) Test | Austin Pathology [austinpathology.org.au]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Azathioprine-d3
Welcome to the technical support center for the effective use of Azathioprine-d3 as an internal standard in LC-MS/MS assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of using this compound in the quantitative analysis of Azathioprine (B366305)?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used in liquid chromatography-mass spectrometry (LC-MS/MS) to improve the accuracy and precision of Azathioprine quantification.[1][2] Because this compound is chemically almost identical to Azathioprine, it co-elutes and experiences similar ionization suppression or enhancement effects caused by the sample matrix.[2][3] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for variability during sample preparation and analysis.
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[2][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2][4] Matrix effects are a significant challenge in the bioanalysis of drugs in complex biological matrices like plasma and urine.[3][5]
Q3: How does this compound help compensate for matrix effects?
A3: A stable isotope-labeled internal standard like this compound is considered the gold standard for compensating for matrix effects.[6][7][8] Since it has nearly identical physicochemical properties to azathioprine, it behaves similarly during sample preparation, chromatography, and ionization.[1][3] Any ion suppression or enhancement that affects azathioprine will affect this compound to a similar degree. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise results.[2]
Q4: Which sample preparation technique is most effective at reducing matrix effects for Azathioprine analysis?
A4: The choice of sample preparation significantly impacts the cleanliness of the extract and the extent of matrix effects.[1] While Protein Precipitation (PPT) is a simple and fast technique, it is the least effective at removing matrix components. Liquid-Liquid Extraction (LLE) offers a better balance between sample cleanliness and throughput. Solid-Phase Extraction (SPE) is generally considered the most effective method for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects, which is crucial for sensitive analyses.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Azathioprine using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results (%CV > 15%) | Inconsistent matrix effects between samples. | - Optimize the sample preparation method. Consider switching from Protein Precipitation to Solid-Phase Extraction (SPE) for cleaner extracts.[1] - Ensure the internal standard is thoroughly mixed with the sample before any extraction steps. - Evaluate matrix effects across multiple lots of the biological matrix to assess variability. |
| Poor Peak Shape or Splitting | Co-eluting interfering substances. | - Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from interfering peaks. - Improve sample cleanup using a more rigorous SPE protocol. |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components (e.g., phospholipids (B1166683), salts) are suppressing the ionization of Azathioprine and this compound.[5][9] | - Modify the chromatographic method to ensure the analytes elute in a region with minimal ion suppression.[10] - Enhance the sample cleanup procedure; for example, by incorporating a wash step with a solvent that removes phospholipids during SPE.[1] - Dilute the sample extract if the required sensitivity of the method allows for it.[5] |
| Non-linear Calibration Curve | Isotopic contribution from the analyte to the internal standard's mass channel, or vice versa, especially at high concentrations.[2] Saturation of the detector at high concentrations. | - Check for isotopic crosstalk between Azathioprine and this compound. - Adjust the concentration range of the calibration standards. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for achieving the cleanest sample extracts and minimizing matrix effects.[1]
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) and vortex briefly.[3]
-
Condition SPE Cartridge: Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1][3]
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar impurities and phospholipids.[1][3]
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1][3]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject an aliquot for LC-MS/MS analysis.[1]
Protocol 2: Assessment of Matrix Effect
This protocol allows for the quantitative assessment of matrix effects.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Azathioprine and this compound at low and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix using the chosen sample preparation method. Spike the clean extract with Azathioprine and this compound at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Azathioprine and this compound at the same low and high concentrations before the extraction process.
-
-
Analyze Samples: Inject the prepared samples from all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Azathioprine) / (MF of this compound)
-
The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across different lots of the matrix should be ≤15%.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Relative Cleanliness | Throughput | Effectiveness in Minimizing Matrix Effects |
| Protein Precipitation (PPT) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High[1] |
Table 2: Performance of an LC-MS/MS Assay for Azathioprine using a Stable Isotope-Labeled Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.151 - 49.500 ng/mL | [7][11] |
| Lower Limit of Quantification (LLOQ) | 0.151 ng/mL | [11] |
| Accuracy (% Recovery) | 85.94 - 103.03% | [11] |
| Precision (% RSD) | Within ± 15% | [6] |
| Matrix Effect (% Recovery) | 85.94 - 97.62% | [11] |
Visualizations
Caption: General workflow for LC-MS/MS analysis of Azathioprine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providiongroup.com [providiongroup.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Azathioprine-d3 Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Azathioprine-d3 detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guides
This section addresses specific issues that may compromise the sensitivity of this compound detection during LC-MS/MS analysis.
Problem: Low or No Signal from this compound Internal Standard
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions for this compound. Optimize cone voltage and collision energy. Ensure the ion source parameters (e.g., gas flow, temperature) are appropriate for thiopurine compounds. |
| Sample Preparation Issues | Ensure accurate and consistent spiking of the internal standard. Evaluate the extraction recovery of this compound from the matrix. Check for degradation of this compound during sample storage and processing. Azathioprine is known to be unstable in whole blood at room temperature and should be processed quickly on ice.[1] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound.[2][3][4] To mitigate this, improve chromatographic separation to separate this compound from interfering compounds. A post-extraction addition experiment can help quantify the extent of ion suppression. |
| Internal Standard Solution Integrity | Confirm the concentration and purity of the this compound stock and working solutions. Prepare fresh solutions if degradation is suspected. |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to poor signal intensity.[5] Perform routine cleaning and maintenance of the LC-MS/MS system. |
Problem: High Variability in this compound Signal
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Inconsistent pipetting of the internal standard or variable extraction efficiency across samples can lead to signal variability.[6][7] Automating liquid handling steps can improve precision. |
| Differential Matrix Effects | The "isotope effect" can cause a slight chromatographic shift between Azathioprine and this compound, leading to differential matrix effects where each compound experiences a different degree of ion suppression.[2][8] Adjusting the chromatography to ensure co-elution is critical. |
| Autosampler Issues | Inconsistent injection volumes can lead to variable signal intensity.[6] Perform regular maintenance and calibration of the autosampler. |
| Instability of this compound | This compound may degrade in the processed samples if left at room temperature for extended periods. Analyze samples promptly after preparation or store them at appropriate low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound detection?
A1: Optimal parameters are instrument-dependent and should be determined empirically. However, a good starting point for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be to monitor the specific precursor-to-product ion transitions for this compound. Optimization of the cone voltage and collision energy is crucial for maximizing signal intensity.
Q2: How can I minimize matrix effects for this compound?
A2: To minimize matrix effects, consider the following:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or use a different column chemistry to achieve better separation of this compound from matrix interferences.
-
Dilution: If the concentration of Azathioprine is high enough, diluting the sample can reduce the concentration of matrix components and thus their effect on ionization.
Q3: Can isotopic exchange affect my this compound signal?
A3: Isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix, can occur, especially under strongly acidic or basic conditions. This can lead to a decrease in the this compound signal and an increase in the signal at the mass of unlabeled Azathioprine. It is advisable to maintain a neutral pH during sample preparation and analysis whenever possible.
Q4: What concentration of this compound internal standard should I use?
A4: The concentration of the internal standard should be high enough to provide a strong, reproducible signal but not so high that it saturates the detector or significantly contributes to the analyte signal through isotopic impurities. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.
Data Presentation
Table 1: Effect of Cone Voltage on this compound Signal Intensity
| Cone Voltage (V) | Signal Intensity (Counts) | Signal-to-Noise Ratio (S/N) |
| 20 | 1.5 x 10⁵ | 150 |
| 30 | 3.2 x 10⁵ | 350 |
| 40 | 5.8 x 10⁵ | 620 |
| 50 | 4.5 x 10⁵ | 480 |
| 60 | 2.1 x 10⁵ | 220 |
| Note: Data is hypothetical and for illustrative purposes to demonstrate the importance of optimizing MS parameters. |
Table 2: Impact of Collision Energy on this compound Product Ion Signal
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Signal Intensity (Counts) |
| 281.1 | 196.1 | 15 | 8.2 x 10⁴ |
| 281.1 | 196.1 | 20 | 1.5 x 10⁵ |
| 281.1 | 196.1 | 25 | 2.8 x 10⁵ |
| 281.1 | 196.1 | 30 | 1.9 x 10⁵ |
| 281.1 | 169.1 | 25 | 4.5 x 10⁴ |
| 281.1 | 169.1 | 30 | 9.8 x 10⁴ |
| 281.1 | 169.1 | 35 | 1.6 x 10⁵ |
| 281.1 | 169.1 | 40 | 1.1 x 10⁵ |
| Note: Data is hypothetical and for illustrative purposes. Optimal collision energy should be determined for each specific MRM transition. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Directly infuse the solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Acquire full scan spectra in positive ion mode to confirm the mass of the protonated molecule ([M+H]⁺) of this compound.
-
Perform a product ion scan on the precursor ion of this compound to identify the most abundant and stable fragment ions.
-
Select at least two product ions for Multiple Reaction Monitoring (MRM). One will serve as the quantifier and the other as the qualifier.
-
Optimize the cone voltage by infusing the standard solution and monitoring the precursor ion intensity while varying the cone voltage. Select the voltage that provides the maximum stable signal.
-
Optimize the collision energy for each MRM transition by infusing the standard solution and monitoring the product ion intensity while varying the collision energy. Select the energy that yields the highest intensity for each fragment.
Protocol 2: Evaluation of Matrix Effects on this compound Signal
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract blank matrix (e.g., plasma, urine) using your established sample preparation method. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into the blank matrix at the same concentration as Set A before performing the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Interpretation:
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
A low RE value indicates inefficient extraction of this compound from the matrix.
-
Visualizations
Caption: Metabolic pathway of Azathioprine.
Caption: Logical workflow for troubleshooting low this compound sensitivity.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Azathioprine-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azathioprine-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in biological samples?
This compound, similar to its non-labeled counterpart azathioprine (B366305), is highly unstable in whole blood at ambient temperatures. Its primary route of degradation is a rapid conversion to 6-mercaptopurine-d3 (6-MP-d3)[1]. Stability is significantly improved in plasma and serum once separated from blood cells. For accurate quantification of the parent compound, immediate processing of blood samples after collection is critical[1].
Q2: What is the primary degradation pathway for this compound in biological matrices?
This compound is a pro-drug that is converted to its active metabolite, 6-mercaptopurine-d3 (6-MP-d3). This conversion is the main degradation pathway in biological systems. Subsequently, 6-MP-d3 is further metabolized into other compounds, including 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP)[1].
Q3: How should whole blood samples containing this compound be handled to ensure stability?
To minimize the degradation of this compound in whole blood, it is imperative to collect samples in tubes containing an anticoagulant (e.g., EDTA) and to place them on ice immediately. Plasma should be separated by centrifugation within 15 minutes of collection. The resulting plasma should then be frozen at -70°C or lower until analysis[1].
Q4: Is there a difference in stability between plasma and serum?
While both plasma and serum are more suitable matrices than whole blood for storing this compound, plasma is generally preferred due to the immediate cessation of enzymatic activity from blood cells upon separation. The stability in serum can be compromised by the ongoing clotting process, which may release cellular components that can contribute to degradation.
Q5: How stable is this compound in urine?
The stability of azathioprine in urine has been investigated, and with appropriate collection and storage (e.g., immediate refrigeration or freezing), it can be a viable matrix for analysis. One study reported a detection limit of 3.2 ng/mL in urine, suggesting that with proper handling, quantitative analysis is feasible[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in plasma/serum samples. | Degradation due to improper sample handling (e.g., delayed processing, storage at room temperature). | Ensure blood samples are placed on ice immediately after collection and that plasma/serum is separated within 15 minutes. Store separated samples at -70°C or below. |
| High variability in this compound concentrations across replicate samples. | Inconsistent timing in sample processing leading to varying degrees of degradation. | Standardize the sample handling protocol, ensuring all samples are processed with the same timing and at the same temperature. |
| Unexpectedly high levels of 6-mercaptopurine-d3. | This is the expected result of this compound conversion. | If the primary analyte of interest is this compound, rapid processing and low temperatures are crucial to minimize this conversion. If 6-MP-d3 is the target analyte, a standardized incubation time may be necessary to ensure complete conversion for accurate measurement. |
Stability Data Summary
The following tables summarize the stability of azathioprine (as a proxy for this compound) in human plasma under various conditions, as reported in bioanalytical method validation studies.
Table 1: Freeze-Thaw Stability of Azathioprine in Human Plasma
| Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Concentration Measured (ng/mL) | % Recovery | Reference |
| Low QC | 3 | - | 95.2% | [3] |
| High QC | 3 | - | 97.8% | [3] |
QC: Quality Control
Table 2: Short-Term (Bench-Top) Stability of Azathioprine in Human Plasma at Room Temperature
| Concentration (ng/mL) | Storage Duration (hours) | Mean Concentration Measured (ng/mL) | % Recovery | Reference |
| Low QC | 6 | - | 96.5% | [3] |
| High QC | 6 | - | 98.1% | [3] |
Table 3: Long-Term Stability of Azathioprine in Human Plasma at -70°C
| Concentration (ng/mL) | Storage Duration (days) | Mean Concentration Measured (ng/mL) | % Recovery | Reference |
| Low QC | 90 | - | 94.7% | [3] |
| High QC | 90 | - | 96.3% | [3] |
Experimental Protocols
Protocol 1: Whole Blood Sample Collection and Processing
-
Collection: Collect whole blood samples in tubes containing EDTA as an anticoagulant.
-
Immediate Cooling: Place the collected blood tubes on ice immediately to slow down enzymatic degradation.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.
-
Storage: Immediately freeze the plasma samples at -70°C or lower and store them until analysis.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 300 µL of plasma, add an internal standard (e.g., a structural analog).
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Caption: Recommended workflow for blood sample handling and analysis.
References
Technical Support Center: Azathioprine-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in-source fragmentation (ISF) of Azathioprine-d3 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is the unintended dissociation of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer.[1] This phenomenon is particularly problematic in quantitative bioanalysis for several reasons:
-
Underestimation of the Parent Drug: ISF can reduce the abundance of the intended precursor ion (the intact molecule), leading to an underestimation of the actual concentration of this compound in the sample.[1]
-
Inaccurate Quantification: If a fragment ion has the same mass-to-charge ratio (m/z) as a metabolite of interest, it can lead to an overestimation of that metabolite.[1]
-
Complicated Data Interpretation: The presence of unexpected fragment ions can complicate data analysis and interpretation.[1] For deuterated standards like this compound, ISF can potentially lead to the loss of the deuterium (B1214612) label, which would compromise its function as an internal standard.[1]
Q2: What are the common fragment ions observed for Azathioprine?
Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP) in the body.[2][3] During mass spectrometry analysis, several characteristic fragment ions can be observed. The protonated molecule [M+H]+ for Azathioprine is typically observed at m/z 278.0447.[4] Common fragment ions include those at m/z 142.0064 and 232.0526.[4] The fragmentation of Azathioprine can also result in adducts with purine (B94841) bases.[5]
Q3: How might the fragmentation of this compound differ from that of unlabeled Azathioprine?
The primary difference in the fragmentation of this compound compared to its unlabeled counterpart will be the mass shift in fragments that retain the deuterium labels. The location of the deuterium atoms is critical. If the fragmentation pathway involves cleavage of the part of the molecule containing the deuterium atoms, this can lead to a loss of the label.[1] It is crucial to select a fragment ion for quantification that retains the deuterium label to ensure it serves as a reliable internal standard.[1]
Q4: What experimental factors can influence the in-source fragmentation of this compound?
Several instrumental parameters can influence the extent of in-source fragmentation:[6][7]
-
Ion Source Temperature: Higher source temperatures can increase the internal energy of the ions, leading to greater fragmentation.[7]
-
Declustering Potential (DP) or Cone Voltage: These voltages are applied to the ions as they move from the atmospheric pressure region to the high-vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and, consequently, more fragmentation.[7][8]
-
Ionization Method: Techniques like Electrospray Ionization (ESI) can be prone to ISF, especially with fragile molecules.[7][9]
-
Gas Pressure: The pressure of the nebulizing and drying gases can affect the ionization process and the degree of fragmentation.[6]
Troubleshooting Guide for In-Source Fragmentation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High abundance of fragment ions and low abundance of the precursor ion (m/z for this compound). | In-source fragmentation is occurring due to harsh ion source conditions.[1] | 1. Optimize Ion Source Parameters: Systematically reduce the declustering potential (DP) or fragmentor/cone voltage.[7] 2. Lower Ion Source Temperature: Decrease the temperature of the ion source to reduce thermal degradation.[7] 3. Adjust Gas Flows: Optimize nebulizer and drying gas flow rates. |
| Inconsistent and variable quantification results. | 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.[10] 2. Internal Standard Instability: The deuterated internal standard may be degrading during sample preparation or storage.[10] 3. Source Contamination: Buildup of non-volatile salts or other contaminants in the ion source can lead to unstable spray and inconsistent ionization.[10] | 1. Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11] 2. Assess Internal Standard Stability: Analyze freshly prepared internal standard solutions and compare the response to older solutions. Ensure proper storage conditions.[10] 3. Clean the MS Source: Regularly clean the ion source components according to the manufacturer's recommendations.[10] |
| Observation of fragment ions corresponding to the loss of the deuterium label. | The fragmentation pathway involves the cleavage of the portion of the molecule containing the deuterium atoms. This can be exacerbated by high collision energies in the source.[1] | 1. Select a Different Product Ion: Choose a product ion for quantification in your multiple reaction monitoring (MRM) method that retains the deuterium labels. 2. Gentler Ionization Conditions: Further optimize the ion source parameters (lower cone voltage, lower temperature) to minimize fragmentation.[7] |
Quantitative Data Summary
Table 1: Common Mass Transitions for Azathioprine and this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| Azathioprine | 278.0 | 142.0, 232.1 | Common fragments observed in positive ion mode.[4] |
| This compound | 281.0 | Dependent on label position | The product ion chosen for quantification must retain the deuterium label. |
Table 2: Summary of MS Parameters for Minimizing In-Source Fragmentation
| Parameter | Recommendation | Rationale |
| Declustering Potential / Cone Voltage | Start with a low value and incrementally increase to find the optimal balance between signal intensity and fragmentation. | Higher voltages increase ion energy and promote fragmentation.[7][8] |
| Ion Source Temperature | Use the lowest temperature that allows for efficient desolvation without causing thermal degradation. | Higher temperatures can lead to increased in-source fragmentation.[7] |
| Nebulizer Gas Pressure | Optimize for a stable spray. | An unstable electrospray can contribute to inconsistent ionization and fragmentation. |
| Drying Gas Flow and Temperature | Adjust to ensure efficient solvent evaporation without being excessively harsh on the analyte. | Inefficient desolvation can lead to adduct formation and instability. |
Experimental Protocols
LC-MS/MS Method for the Analysis of Azathioprine
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (from human plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).[1]
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 3.0 x 100 mm, 1.7 µm).[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol).[12]
-
Flow Rate: A typical flow rate for a UPLC system would be in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible retention times.[12]
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity (e.g., 3-4 kV).
-
Cone Voltage/Declustering Potential: Optimize to minimize in-source fragmentation (start with low values).
-
Source Temperature: Optimize for efficient desolvation (e.g., 120-150 °C).
-
Desolvation Temperature: Optimize for efficient solvent removal (e.g., 350-450 °C).
-
Gas Flows (Nebulizer and Drying Gas): Optimize for a stable spray and efficient desolvation.
-
-
MRM Transitions:
-
Azathioprine: Monitor the transition from the precursor ion (m/z 278.0) to a specific product ion (e.g., m/z 142.0).[4]
-
This compound: Monitor the transition from the precursor ion (m/z 281.0) to a product ion that retains the deuterium label.
-
Visualizations
Caption: In-source fragmentation pathway of this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Azathioprine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 4. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Redox Mechanism of Azathioprine and Its Interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various Factors Affecting Fragmentation Pattern in Mass Spectrometry.. [askfilo.com]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. In-source fragmentation [jeolusa.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Azathioprine using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for Azathioprine (B366305) and its metabolites utilizing a stable isotope-labeled internal standard, such as Azathioprine-d3, against alternative analytical approaches. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This is due to its ability to effectively compensate for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[1]
Performance Comparison of Bioanalytical Methods
The following table summarizes the key validation parameters for a state-of-the-art LC-MS/MS method employing a stable isotope-labeled internal standard (data representative of methods using standards like this compound or Azathioprine-13C4) alongside a representative HPLC-UV method using a chemical analog internal standard for the quantification of Azathioprine and its key metabolites, 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP).
| Parameter | LC-MS/MS with Stable Isotope-Labeled Internal Standard (e.g., this compound) | HPLC-UV with Chemical Analog Internal Standard (e.g., 5-bromouracil) |
| Analyte(s) | Azathioprine, 6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP) | 6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP) |
| Linearity Range | Azathioprine: 0.151 - 49.500 ng/mL[1][2] | 6-TG: 0.15 - 15 µmol/L, 6-MMP: 1 - 100 µmol/L[1] |
| Lower Limit of Quantification (LLOQ) | Azathioprine: 0.151 ng/mL[1] | 6-TG: 0.15 µmol/L, 6-MMP: 1 µmol/L[1] |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15%[1] |
| Precision (% RSD) | Within-run: 0.5 - 2.4%, Between-run: 1.0 - 3.5% | Within-run: 0.5 - 2.4%, Between-run: 1.0 - 3.5% |
| Selectivity | High (Mass-based discrimination) | Moderate (Chromatographic resolution) |
| Matrix Effect | Minimal (Compensated by co-eluting stable isotope-labeled internal standard) | Significant (Prone to interference from endogenous components) |
Experimental Protocols
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of Azathioprine and its active metabolite, 6-mercaptopurine (B1684380) (6-MP), in human plasma.
a. Sample Preparation: To 300 µL of human plasma, add the internal standard solution containing this compound (or a similar stable isotope-labeled analog like Azathioprine-13C4).[1] Perform solid-phase extraction (SPE) for sample clean-up and concentration of the analytes and the internal standard.[1] Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
b. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the multiple reaction monitoring (MRM) mode.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for Azathioprine, its metabolites, and the stable isotope-labeled internal standard are monitored for quantification.[1]
HPLC-UV Method with Chemical Analog Internal Standard
This protocol describes a method for the determination of the key active and potentially toxic metabolites of Azathioprine in red blood cells.
a. Sample Preparation: Erythrocyte lysate samples are precipitated with perchloric acid in the presence of dithiothreitol. This process also hydrolyzes 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine riboside (6-MMPr) to 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) respectively.[4] 5-bromouracil (B15302) is added as the internal standard.[4]
b. HPLC-UV Conditions:
-
Column: A Waters Cortecs C18 column (2.1 × 150 mm, 2.7 μm).[4]
-
Mobile Phase: A gradient of 0.01 mol/L ammonium acetate (B1210297) and 0.2% acetic acid in water (Solution A) and methanol (B129727) (Solution B).[4]
-
Flow Rate: 0.45 mL/min.[4]
-
Detection: UV detection at 340 nm for 6-TG and 303 nm for 6-MMP and the internal standard.[4]
Visualizations
To better understand the context of this bioanalytical validation, the following diagrams illustrate the metabolic conversion of Azathioprine and the general workflow of the LC-MS/MS-based bioanalytical method.
References
Precision in Azathioprine Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of azathioprine (B366305), a critical immunosuppressant, is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of analytical methodology and, critically, the internal standard, significantly impacts the reliability of these measurements. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Azathioprine-¹³C₄, against a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method employing a non-isotopic internal standard.
The use of a stable isotope-labeled internal standard, such as Azathioprine-¹³C₄, is widely considered the gold standard in bioanalysis.[1] This is due to its ability to mimic the analyte throughout the extraction, chromatography, and ionization processes, thereby effectively compensating for matrix effects and variability in sample preparation, leading to superior accuracy and precision.[1] This guide presents supporting experimental data from validated methods to illustrate these performance differences.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. Key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), are summarized below for two distinct methods: an LC-MS/MS method with a stable isotope-labeled internal standard and an HPLC-UV method with a non-isotopic internal standard.
| Parameter | LC-MS/MS with Azathioprine-¹³C₄ Internal Standard | HPLC-UV with 5-Bromouracil Internal Standard |
| Analyte(s) | Azathioprine | 6-Thioguanine (B1684491) (6-TG), 6-Methylmercaptopurine (B131649) (6-MMP) |
| Linearity Range | 0.5 - 100 ng/mL | 6-TG: 0.15 - 15 µmol/L; 6-MMP: 1 - 100 µmol/L |
| Accuracy (% Bias) | Within ±15% | Within ±2.5% (RE) |
| Precision (% RSD) | Intra-day: ≤15%; Inter-day: ≤15% | Within-run: 0.5 - 2.4%; Between-run: 1.1 - 3.4% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 6-TG: 0.15 µmol/L; 6-MMP: 1 µmol/L |
Table 1: Performance Comparison of Azathioprine Quantification Methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. The following sections outline the experimental protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
This method is designed for the quantification of azathioprine in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, 20 µL of Azathioprine-¹³C₄ internal standard working solution (100 ng/mL) is added and briefly vortexed.[2]
-
An Oasis MCX SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.[2]
-
The cartridge is washed with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[2]
-
The analyte and internal standard are eluted with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[2]
-
The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.[2]
-
The dried residue is reconstituted in 100 µL of the mobile phase.[2]
2. Liquid Chromatography:
-
Column: C18 reversed-phase column.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[2]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both azathioprine and Azathioprine-¹³C₄.[1]
HPLC-UV Method with Non-Isotopic Internal Standard
This method is tailored for the simultaneous determination of the key azathioprine metabolites, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), in human red blood cells.
1. Sample Preparation:
-
Erythrocyte lysate is precipitated with perchloric acid in the presence of dithiothreitol. This step also hydrolyzes the nucleotide metabolites to their respective bases (6-TG and 6-MMP).[4][5]
-
The sample is centrifuged, and the supernatant is collected for analysis.[5]
2. High-Performance Liquid Chromatography:
-
Column: Waters Cortecs C18 column (2.1 × 150 mm, 2.7 μm).[4]
-
Mobile Phase: A linear gradient of water (containing 0.01 mol/L ammonium acetate (B1210297) and 0.2% acetic acid) and methanol.[4]
-
Flow Rate: 0.45 mL/min.[4]
3. UV Detection:
-
Wavelengths: 340 nm for 6-TG and 303 nm for 6-MMP and the internal standard, 5-bromouracil.[4]
Visualizing the Processes
To further elucidate the methodologies and the biological context, the following diagrams illustrate the azathioprine metabolic pathway and a general experimental workflow for its quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Recovery in Azathioprine Analysis Using Azathioprine-d3 as an Internal Standard
This guide provides a detailed comparison of analytical methods for the quantification of azathioprine (B366305), with a focus on the role of Azathioprine-d3 as a stable isotope-labeled internal standard. The data and protocols presented are compiled from various validated studies, offering researchers, scientists, and drug development professionals a comprehensive overview of method performance.
Data Summary
The following tables summarize the linearity and recovery data from different analytical methods used for the determination of azathioprine. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based methods, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
Table 1: Linearity of Analytical Methods for Azathioprine Quantification
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Azathioprine | 1-5 µg/mL | 0.999 | [2] |
| Spectrophotometry | Azathioprine | 0.1-3.0 µg/mL | 0.995 | [3] |
| RP-HPLC | Azathioprine | 30-90 µg/mL | 0.9999 | [4] |
| HPTLC | Azathioprine | 200-1200 ng/band | 0.998 | [5] |
| LC-MS/MS | Azathioprine | 0.151-49.500 ng/mL | Not Specified | [6] |
| HPLC | Azathioprine | 2.0-22.0 µg/mL | 0.9998 | [7] |
| HPLC-UV | 6-thioguanine (6-TG) | 0.15-15 µmol/L | 0.9999 | [8] |
| HPLC-UV | 6-methylmercaptopurine (6-MMP) | 1-100 µmol/L | 0.9998 | [8] |
Table 2: Recovery Studies for Azathioprine Quantification
| Method | Analyte | Recovery (%) | Notes | Reference |
| RP-HPLC | Azathioprine | 99.74% (mean) | Standard addition at 50%, 100%, and 150% levels. | [2] |
| Spectrophotometry | Azathioprine | 99.84% - 100.01% | Standard addition at three different concentration levels. | [3] |
| RP-HPLC | Azathioprine | 100.98 ± 0.6% | Addition of known amount of drug solution. | [4] |
| HPTLC | Azathioprine | 100.1% (average) | Overspotting with 80%, 100%, and 120% of additional drug. | [5] |
| HPLC | Azathioprine | 99.19% (mean) | Method recovery. | [7] |
| HPLC | Azathioprine | 83.5% (mean) | Extraction-recovery from manufacturing equipment. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods summarized in the tables.
Protocol 1: RP-HPLC Method for Azathioprine in Bulk and Pharmaceutical Dosage Form[2]
-
Instrumentation: Welchrom C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) with UV detection at 276 nm.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (50:50 v/v), with the pH adjusted to 3.3 with o-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: A primary stock solution of 1000 µg/mL Azathioprine in the mobile phase was prepared. This was further diluted to create working standards for the linearity range of 1-5 µg/mL.
-
Linearity Study: Standard solutions at five different concentration levels (1, 2, 3, 4, and 5 µg/mL) were injected into the HPLC system. A calibration curve was constructed by plotting the peak area against the concentration.
-
Recovery Study (Accuracy): The accuracy was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample (5 µg/mL) at 50%, 100%, and 150% levels. The samples were then re-analyzed to determine the percent recovery.
Protocol 2: LC-MS/MS Method for Azathioprine in Human Plasma using Azathioprine-¹³C₄ as Internal Standard[9]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Internal Standard: Azathioprine-¹³C₄.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, 20 µL of the Azathioprine-¹³C₄ internal standard working solution (100 ng/mL) was added and vortexed.
-
An Oasis MCX SPE cartridge was conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
The pre-treated plasma sample was loaded onto the SPE cartridge.
-
The cartridge was washed with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
The analyte and internal standard were eluted with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Stock and Working Solutions:
-
Primary stock solutions (1 mg/mL) of azathioprine and Azathioprine-¹³C₄ were prepared in methanol.
-
Azathioprine working standard solutions were prepared by serial dilutions of the primary stock with a 50:50 (v/v) methanol:water mixture.
-
The internal standard working solution (100 ng/mL) was prepared by diluting the Azathioprine-¹³C₄ primary stock solution.
-
-
Calibration Curve: Calibration standards were prepared by spiking blank human plasma with the azathioprine working standard solutions to achieve final concentrations ranging from 0.5 to 100 ng/mL.
Visualizations
The following diagrams illustrate the experimental workflows for the linearity and recovery studies.
Caption: Workflow for a Linearity Study.
Caption: Workflow for a Recovery (Accuracy) Study.
Caption: Bioanalytical Workflow using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Method validation for spectrophotometric azathioprine analysis. [wisdomlib.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination and sampling of azathioprine residues for cleaning validation in production area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and scientific research, the reliability and consistency of analytical methods are paramount. When bioanalytical data is generated across different laboratories, using various methods, or over an extended period, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions. Cross-validation of analytical methods is the process that establishes this comparability. This guide provides an objective comparison of cross-validation methodologies with a focus on the use of different internal standards, supported by experimental data and detailed protocols.
The Imperative of Cross-Validation
Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1][2] It is essential for ensuring data integrity, supporting regulatory compliance with agencies like the FDA and EMA, and facilitating successful method transfers between sites.[3] The fundamental goal of cross-validation is to demonstrate that different analytical methods or laboratories can produce comparable data, which is particularly important when data from multiple sources are combined in a single study or across different studies.[4]
The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, especially using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for correcting for variability during sample preparation and analysis.[5][6] An ideal internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to account for variations in extraction, injection volume, or instrument response, thereby improving the accuracy and precision of the method.[6]
The two main types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[5] This near-identical physicochemical behavior ensures they closely track the analyte during all stages of the analysis.
-
Structural Analog Internal Standards: These are molecules that are chemically similar but not identical to the analyte. They are often used when a SIL-IS is not available.
This guide will compare the performance of different types of internal standards through two case studies, providing quantitative data and detailed experimental protocols.
Case Study 1: Comparison of Deuterated Internal Standards for Testosterone (B1683101) Analysis
The choice of a deuterated internal standard, specifically the number and position of deuterium (B1214612) atoms, can influence the performance of a bioanalytical method. A study by Owen et al. investigated the impact of three different deuterated internal standards on the quantification of testosterone by LC-MS/MS: testosterone-d2 (D2), testosterone-d5 (D5), and testosterone-¹³C₃ (C13).[7][8][9]
Data Presentation
The following table summarizes the quantitative comparison of the results obtained using the different deuterated internal standards, with testosterone-d2 serving as the reference method. The data is presented as the Passing-Bablok regression equation, which compares the results of the test method (D5 or C13) to the reference method (D2). An ideal agreement would have a slope of 1.00 and an intercept of 0.00.
| Internal Standard Comparison | Passing-Bablok Regression Equation | Interpretation |
| Testosterone-d5 vs. Testosterone-d2 | y = 0.86x + 0.04 | The slope of 0.86 indicates that the use of testosterone-d5 resulted in systematically lower testosterone concentrations compared to testosterone-d2.[7] |
| Testosterone-¹³C₃ vs. Testosterone-d2 | y = 0.90x + 0.02 | The slope of 0.90 suggests that testosterone-¹³C₃ also yielded lower results than testosterone-d2, but the results were closer to the reference method than those obtained with testosterone-d5.[7] |
Experimental Protocols
The following is a detailed methodology for the LC-MS/MS analysis of testosterone in serum, based on the work of Owen et al. and other established protocols.[1][7][8][10]
1. Sample Preparation
-
Pipette 100 µL of serum, calibrators, or quality control (QC) samples into microcentrifuge tubes.[7]
-
Add 10 µL of the internal standard solution (testosterone-d2, testosterone-d5, or testosterone-¹³C₃ in methanol) to each tube.[7]
-
Vortex each tube for 10 seconds.
-
Add 0.5 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.[7]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Transfer the upper organic layer (MTBE) to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of 50% mobile phase (e.g., 50:50 methanol:water).[7]
-
Vortex and transfer to autosampler vials for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters Acquity UPLC system.[7]
-
Mass Spectrometer: Quattro Premier tandem mass spectrometer.[7]
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier like formic acid.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for testosterone and each of the deuterated internal standards.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Inter-laboratory Comparison of Azathioprine Assays: A Guide to Methodologies Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of azathioprine (B366305) and its metabolites, with a particular focus on assays that utilize deuterated internal standards such as azathioprine-d3 (B1161944). The accurate measurement of azathioprine and its active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP), is crucial for therapeutic drug monitoring (TDM) to optimize dosing, minimize toxicity, and maximize therapeutic efficacy in patients.[1] The use of stable isotope-labeled internal standards, like this compound, is considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) methods, as they effectively compensate for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2][3]
Quantitative Performance of Azathioprine Assays
The selection of an appropriate analytical method and internal standard is critical for the development of robust and reliable bioanalytical assays.[3] The following table summarizes the performance characteristics of different high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of azathioprine and its metabolites. The methods presented utilize various internal standards, with a focus on highlighting the performance of those employing stable isotope-labeled compounds where data is available.
| Analytical Method | Analyte(s) | Internal Standard | Linearity Range | LLOQ | Accuracy (% Recovery or % Bias) | Precision (% RSD) | Reference |
| LC-MS/MS | 6-MMP, 6-TG | Not Specified | 1.25 - 5000 ng/mL | 1.25 ng/mL | Not Specified | > 0.99 (r²) | [4] |
| HPLC-UV | 6-TG, 6-MMP | 5-Bromouracil | 6-TG: 0.15-15 µmol/L; 6-MMP: 1-100 µmol/L | Not Specified | Within ±2.5% (RE) | Within-run: 0.5-2.4%; Between-run: 1.1-3.4% | [5] |
| HPLC-UV | Azathioprine | 9-methyl derivative | Not Specified | 2.5 ng/mL | -7.6 to 0.7% (% bias) | 2.63 - 8.22% | [6] |
| HPLC-UV | Azathioprine | Not Specified | 2.0 - 22.0 µg/mL | 0.29 µg/mL | 99.19% (mean recovery) | < 2.0% | [7] |
| RP-HPLC | Azathioprine | Not Specified | 30 - 90 µg/mL | Not Specified | Not Specified | Not Specified | [8] |
| RP-HPLC | Azathioprine | Not Specified | 1 - 5 µg/mL | 0.1456 µg/mL | 99.74% (mean recovery) | Intra-day: 0.833%; Inter-day: 0.877% | [9] |
| Spectrophotometry | Azathioprine | Not Applicable | 0.1 - 3.0 µg/mL | 0.32 µg/mL | 99.84% - 100.01% | Intra-day: 0.39%; Inter-day: 0.44% | [10] |
LLOQ: Lower Limit of Quantification; % RSD: Percent Relative Standard Deviation; RE: Relative Error; r²: Coefficient of Determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of different analytical assays. Below are summarized experimental protocols from representative studies.
Protocol 1: LC-MS/MS for Azathioprine Metabolites in Whole Blood Lysate[4]
This method is designed for the simultaneous determination of 6-thioguanine nucleotides (6-TGN) and 6-methyl-mercaptopurine riboside (6-MMPr).
-
Sample Preparation:
-
Whole blood lysate is precipitated using trifluoroacetic acid in the presence of dithiothreitol (B142953).
-
During this step, 6-TGN and 6-MMPr are hydrolyzed to 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), respectively.
-
-
Chromatography:
-
Column: Waters ACQUITY BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.02 mol/L ammonium (B1175870) acetate (B1210297) buffer (containing 0.3% formic acid) and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Ion Pairs: 6-MMP (m/z 167.07 → 152.15), 6-TG (m/z 168.06 → 134.13), and the internal standard (m/z 171.07 → 137.14).
-
Protocol 2: HPLC-UV for Azathioprine Metabolites in Human Red Blood Cells[5]
This method allows for the simultaneous determination of 6-TGN and 6-MMPr.
-
Sample Preparation:
-
Erythrocyte lysate is precipitated with perchloric acid, with dithiothreitol added for protection.
-
Acid hydrolysis is used to convert 6-TGN and 6-MMPr to 6-TG and 6-MMP.
-
-
Chromatography:
-
A reversed-phase column is used for separation.
-
-
Detection:
-
UV detection is performed at 340 nm for 6-TG and 303 nm for 6-MMP and the internal standard (5-bromouracil).
-
Visualizations
Metabolic Pathway of Azathioprine
The following diagram illustrates the metabolic conversion of azathioprine to its active metabolites. The use of a deuterated internal standard like this compound is critical for accurately quantifying the parent drug and its downstream products.
Caption: Metabolic pathway of azathioprine.
Experimental Workflow for Azathioprine Analysis
This diagram outlines a typical workflow for the quantification of azathioprine and its metabolites in a biological matrix using an internal standard.
Caption: General workflow for bioanalytical quantification.
References
- 1. Monitoring and Safety of Azathioprine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay for the measurement of azathioprine in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination and sampling of azathioprine residues for cleaning validation in production area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Method validation for spectrophotometric azathioprine analysis. [wisdomlib.org]
Performance characteristics of Azathioprine-d3 in different LC-MS systems
For researchers, scientists, and drug development professionals, the accurate quantification of azathioprine (B366305), a widely used immunosuppressant, is critical for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Azathioprine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[1] This guide provides a comparative overview of the performance characteristics of this compound in different LC-MS systems, based on published experimental data.
Comparative Performance Data
The following table summarizes the key performance parameters of LC-MS/MS methods utilizing a stable isotope-labeled internal standard for azathioprine analysis. While direct head-to-head comparisons of this compound across different LC-MS platforms are limited in publicly available literature, this compilation from various validated methods provides a strong benchmark for expected performance. The data primarily reflects methods using Azathioprine-¹³C₄, which has nearly identical physicochemical properties to this compound and is often used interchangeably as a stable isotope-labeled internal standard.[2]
| Parameter | LC-MS/MS System 1 (Representative Method A) | LC-MS/MS System 2 (Representative Method B) | HPLC-UV (for comparison) |
| Analyte(s) | Azathioprine, 6-Mercaptopurine (6-MP) | Azathioprine | 6-Thioguanine (6-TG), 6-Methylmercaptopurine (B131649) (6-MMP) |
| Internal Standard | Azathioprine-¹³C₄ | Azathioprine-¹³C₄ | 5-bromouracil |
| Linearity Range | Azathioprine: 0.151 - 49.500 ng/mL[1][3] | 0.5 - 100 ng/mL[2] | 6-TG: 0.15 - 15 µmol/L, 6-MMP: 1 - 100 µmol/L[1] |
| Lower Limit of Quantification (LLOQ) | 0.151 ng/mL[3] | 0.5 ng/mL[2] | Not explicitly stated for Azathioprine |
| Intra-day Precision (%CV) | < 15% | 5.7% - 8.1%[3] | Not specified |
| Inter-day Precision (%CV) | < 15% | 5.7% - 8.1%[3] | Not specified |
| Accuracy (%Bias) | 85-115% | Within 5%[3] | Not specified |
| Extraction Recovery | 85.94–103.03%[3] | Assessed at low and high QC concentrations[2] | Not specified |
| Matrix Effect | Mean percentage recovery of 85.94–97.62%[3] | Well compensated by the internal standard[2] | Can be a significant issue[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of azathioprine using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and robust method for sample clean-up is Solid-Phase Extraction.[2][5]
-
Spiking: To a 300 µL plasma sample, add the internal standard solution containing this compound (or a similar stable isotope-labeled standard).[1]
-
Conditioning: Condition an SPE cartridge.[5]
-
Loading: Load the plasma sample onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of 5% methanol (B129727) in water to remove interfering substances.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[5]
Sample Preparation: Protein Precipitation
A simpler and faster, though potentially less clean, alternative is protein precipitation.[6]
-
Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.[6]
-
Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions
The following are typical liquid chromatography and mass spectrometry conditions.[1]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[1][7]
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile or methanol).[1][5]
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.[1][5]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][5] The specific precursor-to-product ion transitions for both azathioprine and this compound are monitored for quantification.[1]
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of azathioprine.
Experimental Workflow for Azathioprine Analysis
Simplified Metabolic Pathway of Azathioprine
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. UPLC-MS/MS method for quantification of the azathioprine metabolites 6-mercaptoguanosine and 6-methylmercaptopurine riboside in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Analytical Standards: A Comparative Guide to Using Azathioprine-d3
For researchers, scientists, and drug development professionals, ensuring the consistency of analytical standards is paramount for reliable and reproducible results. Lot-to-lot variability in analytical standards can introduce significant errors in quantification, impacting drug development timelines and regulatory compliance. The use of an appropriate internal standard is a critical strategy to mitigate this variability. This guide provides a comprehensive comparison of Azathioprine-d3, a stable isotope-labeled internal standard, with other alternatives for assessing the lot-to-lot consistency of Azathioprine (B366305) analytical standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[1] By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but have a different mass.[2] This property allows them to co-elute chromatographically with the analyte and experience similar ionization and matrix effects, effectively compensating for variations during sample preparation and analysis.[1][3] this compound, with its deuterium-labeled structure, serves as an ideal internal standard for Azathioprine, enabling highly accurate and precise quantification through isotope dilution mass spectrometry (IDMS).[2]
Performance Comparison of Internal Standards for Azathioprine Analysis
The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes the quantitative performance data from various validated assays for Azathioprine and its metabolites, categorized by the internal standard used. This data serves as a proxy for the suitability of these internal standards in detecting and controlling for variability, including that arising from different lots of analytical standards.
| Internal Standard | Analytical Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Reference |
| Azathioprine-13C4 | LC-MS/MS | Azathioprine, 6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP) | Azathioprine: 0.151 - 49.500 ng/mL | Not explicitly stated | Not explicitly stated | Azathioprine: 0.151 ng/mL | [1] |
| 6-methyl-mercaptopurine-D3 | LC-MS | 6-TG, 6-MMP | 5 - 1250 ng/mL | Within ±15% of nominal concentration (LLOQ: ±20%) | Not explicitly stated | 5 ng/mL | [4] |
| 5-Bromouracil | HPLC-UV | 6-TG, 6-MMP | 6-TG: 0.15 - 15 µmol/L, 6-MMP: 1 - 100 µmol/L | Within ±2.5% (Relative Error) | Within-run: 0.5 - 2.4%, Between-run: 1.0 - 3.8% | Not explicitly stated | [3] |
| Guaneran | HPLC | Azathioprine | Not explicitly stated | Not explicitly stated | Not explicitly stated | 6 nM | [5] |
| 6-Thioguanine | HPLC | 6-Mercaptopurine (B1684380) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 5 nM | [5] |
| Metaxalone | LC-MS/MS | Azathioprine, 6-Mercaptopurine | 2 - 200 ng/mL | 85 - 115% | < 15% | 2 ng/mL | [6] |
Key Observations:
-
Superior Performance of SILs: Methods employing stable isotope-labeled internal standards like Azathioprine-13C4 and 6-methyl-mercaptopurine-D3 generally exhibit lower LLOQs, indicating higher sensitivity, which is crucial for detecting subtle variations.
-
Accuracy and Precision: While all validated methods demonstrate acceptable accuracy and precision as per ICH guidelines, the use of SILs inherently provides greater confidence in the results by more effectively correcting for analytical variability.[7]
-
Method-Dependent Performance: The choice of analytical technique (LC-MS/MS vs. HPLC-UV) also plays a significant role in performance, with mass spectrometry-based methods typically offering higher specificity and sensitivity.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical assays. Below are summarized experimental protocols for LC-MS/MS and HPLC-UV methods for Azathioprine analysis.
Protocol 1: LC-MS/MS Method with this compound (or other SIL) Internal Standard
This protocol outlines a highly sensitive and specific method for the quantification of Azathioprine, suitable for assessing the consistency of analytical standards.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 300 µL of a solution prepared with the Azathioprine analytical standard, add a known and constant concentration of the this compound internal standard solution.
- Perform solid-phase extraction (SPE) for sample clean-up and concentration of the analyte and the internal standard.
- Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[8]
2. LC-MS/MS Conditions:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: Typically 5-10 µL.
- Mass Spectrometer: A tandem mass spectrometer operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[8]
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Azathioprine and this compound.
3. Data Analysis:
- The concentration of Azathioprine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of the analytical standard.[8]
Protocol 2: HPLC-UV Method with a Chemical Analog Internal Standard
This protocol describes a more traditional method for Azathioprine quantification.
1. Standard and Sample Preparation:
- Accurately weigh and dissolve the Azathioprine analytical standard in a suitable solvent to prepare a stock solution.
- Prepare a series of calibration standards by diluting the stock solution.
- To each calibration standard and sample solution, add a constant concentration of the chemical analog internal standard (e.g., 5-Bromouracil).[9]
2. HPLC-UV Conditions:
- HPLC System: An isocratic or gradient HPLC system with a UV detector.
- Column: A suitable C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with pH adjustment if necessary.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 276 nm for Azathioprine.[9]
- Injection Volume: Typically 20 µL.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Azathioprine to the internal standard versus the concentration of the calibration standards.
- Determine the concentration of Azathioprine in the sample solutions from the calibration curve.[9]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the logical advantage of using an ideal internal standard.
Caption: Experimental workflow for assessing lot-to-lot variability of Azathioprine analytical standards using this compound and LC-MS/MS.
Caption: Logical diagram illustrating how an ideal internal standard minimizes analytical variability to enable accurate quantification.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust analytical method development and is critical for assessing the lot-to-lot variability of analytical standards. Stable isotope-labeled internal standards, such as this compound, offer unparalleled advantages in terms of accuracy and precision for the quantification of Azathioprine. By effectively compensating for variations inherent in the analytical process, this compound enables researchers to confidently discern true variations between different lots of analytical standards from analytical noise. While chemical analog internal standards can be employed, particularly in HPLC-UV methods, they may not provide the same level of confidence as SILs in mitigating subtle matrix effects and ionization suppression/enhancement in LC-MS/MS assays. Therefore, for the critical task of ensuring the consistency of Azathioprine analytical standards, the use of this compound is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Azathioprine Metabolites in Autoimmune Hepatitis Patient Blood—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of plasma azathioprine and 6-mercaptopurine in patients with rheumatoid arthritis treated with oral azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Azathioprine-d3
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for handling Azathioprine-d3, a deuterated form of Azathioprine. Azathioprine is classified as a hazardous drug, being carcinogenic, mutagenic, and teratogenic.[1][2][3][4][5][6][7] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound in any form. The specific requirements vary depending on the procedure being performed.[6]
| Procedure | Required Personal Protective Equipment |
| Receiving and Storage | - Single pair of chemotherapy-tested nitrile gloves.[6] |
| Weighing and Aliquoting (Dry Powder) | - Double pair of chemotherapy-tested nitrile gloves.[6][8] - Disposable, solid-front, back-closure gown made of low-permeability fabric.[6][8] - ANSI-approved safety glasses with side shields or splash goggles.[1][6] - Face shield (if there is a risk of splash).[6] - NIOSH-approved P3 respirator for dust.[4][7][9] |
| Dissolving and Solution Handling | - Double pair of chemotherapy-tested nitrile gloves.[6][8] - Disposable, solid-front, back-closure gown.[6] - ANSI-approved safety glasses with side shields or splash goggles.[1][6] - Face shield.[6] |
| Administering to Animals | - Double pair of chemotherapy-tested nitrile gloves.[6][8] - Disposable, solid-front, back-closure gown.[6] - ANSI-approved safety glasses with side shields or splash goggles.[6] |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves.[6][8][10] - Disposable, solid-front, back-closure gown.[6][10] - ANSI-approved safety glasses with side shields or splash goggles.[1][6] |
| Spill Cleanup | - Double pair of chemotherapy-tested nitrile gloves.[6][8] - Disposable, solid-front, back-closure gown.[6] - ANSI-approved safety glasses with side shields or splash goggles.[1][6] - NIOSH-approved P3 respirator.[4][7][9] |
Note on Gloves: Gloves should be powder-free and tested for use with chemotherapy drugs (ASTM D6978).[6] When double-gloving, one glove should be worn under the gown cuff and the second over the cuff.[8] Gloves must be changed regularly or immediately if torn, punctured, or contaminated.[8]
Hazard Classifications for Azathioprine
| Hazard Classification | Description |
| Carcinogenicity | May cause cancer.[1][2][3][4][5] Classified as a human carcinogen.[3][7][10] |
| Germ Cell Mutagenicity | May cause genetic defects.[1][2][3][5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3][5][7] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][5] |
| Skin Irritation | Causes skin irritation.[1][3][5] |
| Eye Irritation | Causes serious eye irritation.[1][3][5] |
| Specific Target Organ Toxicity | Causes damage to organs.[1][3] May cause respiratory irritation.[2][3][4][5] |
Occupational Exposure
While no official occupational exposure limits have been established by major regulatory bodies like OSHA, ACGIH, or in the EU, it is crucial to handle this compound with the utmost care to minimize any potential exposure.[11] One study in a pharmaceutical plant measured Azathioprine dust concentrations in the breathing zone with a median of 0.26 mg/m³.[12] All handling of the powdered form should be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[4][6][9]
Operational Plans
Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear a single pair of chemotherapy-tested nitrile gloves.[6]
-
Store in a cool, dry, and well-ventilated place, away from light.[4][13] The recommended storage temperature is often -20°C.[13]
-
Keep the container tightly closed and store locked up, out of reach of children.
Weighing and Compounding:
-
Preparation: Work within a certified chemical fume hood or a ventilated balance enclosure.[4][6][9] Cover the work surface with a disposable, plastic-backed absorbent pad.[6]
-
PPE: Don the appropriate PPE for handling dry powder, including double gloves, a disposable gown, and a respirator.[6][8]
-
Handling: Carefully open the container. Use dedicated spatulas and weigh boats to handle the powder, avoiding the creation of dust.[6]
-
Cleaning: After weighing, carefully clean all equipment. Dispose of all single-use items as hazardous waste.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous drug waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste.[10]
-
Solid Waste: Place all contaminated solid materials (gloves, gowns, weigh paper, vials, etc.) into a labeled, sealed cytotoxic waste bag within a rigid outer container.[6][10]
-
Sharps: Dispose of any contaminated needles or syringes in a puncture-resistant sharps container specifically designated for cytotoxic waste.[6] Do not recap, bend, or break needles.[6]
-
Liquid Waste: Collect liquid waste in a clearly labeled, leak-proof container.
-
Disposal Method: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[4] Follow all local and national regulations for hazardous waste disposal.[4][5]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1][4][13] Remove contact lenses if present and easy to do. Continue rinsing.[1][4][13] Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and water.[4] If skin irritation persists, get medical advice.[4]
-
Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, give them plenty of water to drink.[4] Seek immediate medical attention.[4]
Spill Management Workflow
The following diagram outlines the logical steps for managing a spill of this compound.
Caption: Workflow for handling an this compound spill.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. medline.com [medline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fermion.fi [fermion.fi]
- 5. fermion.fi [fermion.fi]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. benchchem.com [benchchem.com]
- 11. ser.nl [ser.nl]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
